Product packaging for Ethyl 2-(3-ethoxyoxan-4-yl)acetate(Cat. No.:CAS No. 2104546-46-3)

Ethyl 2-(3-ethoxyoxan-4-yl)acetate

Cat. No.: B2513416
CAS No.: 2104546-46-3
M. Wt: 216.277
InChI Key: HTXQFDSQCCUSSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 2-(3-ethoxyoxan-4-yl)acetate is a chemical compound with the molecular formula C11H20O4 and a molecular weight of 216.27 g/mol . This ester is characterized by a tetrahydropyran (oxane) ring system substituted with an ethoxy group and an acetate side chain, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound is offered as a high-purity material, typically supplied as an oil, and is stored at room temperature . As a building block, its structure is strategically functionalized for the development of more complex molecules, particularly in medicinal chemistry where the tetrahydropyran scaffold is a common motif. Its primary research applications include its use as a key synthetic precursor in the exploration of active pharmaceutical ingredients (APIs) and other fine chemicals . Researchers value this compound for its potential in constructing molecular architectures with specific stereochemical and physicochemical properties. The global market for ethyl acetate and its derivatives is experiencing growth, largely driven by demand from the pharmaceutical and chemical intermediate sectors, underscoring the importance of specialized reagents like this one . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for professional use and is not intended for diagnostic, therapeutic, or human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O4 B2513416 Ethyl 2-(3-ethoxyoxan-4-yl)acetate CAS No. 2104546-46-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3-ethoxyoxan-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-3-14-10-8-13-6-5-9(10)7-11(12)15-4-2/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXQFDSQCCUSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1COCCC1CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 2-(3-ethoxyoxan-4-yl)acetate synthesis pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to a Proposed Synthesis Pathway for Ethyl 2-(3-ethoxyoxan-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed four-step synthesis for this compound, a substituted tetrahydropyran derivative. As no direct synthesis has been reported in the literature for this specific compound, this guide details a plausible pathway based on well-established and analogous chemical transformations. The proposed route commences with the commercially available starting material, tetrahydropyran-4-one.

The synthesis is structured into the following key stages:

  • α-Bromination: Introduction of a bromine atom at the alpha position to the carbonyl group of tetrahydropyran-4-one.

  • Williamson Ether Synthesis: Nucleophilic substitution of the bromine atom with an ethoxy group.

  • Horner-Wadsworth-Emmons Olefination: Reaction of the resulting ketone with a phosphonate ylide to introduce the ethyl acetate moiety.

  • Catalytic Hydrogenation: Reduction of the exocyclic double bond to yield the final saturated product.

Each step is detailed with a comprehensive experimental protocol, a summary of quantitative data in a tabular format, and a visual representation of the workflow using Graphviz diagrams.

The multi-step synthesis transforms a simple cyclic ketone into the target molecule through a series of reliable and high-yielding reactions.

Overall_Synthesis_Pathway start Tetrahydropyran-4-one step1 3-Bromotetrahydropyran-4-one start->step1 Step 1: α-Bromination step2 3-Ethoxytetrahydropyran-4-one step1->step2 Step 2: Ether Synthesis step3 Ethyl 2-(3-ethoxyoxan-4-ylidene)acetate step2->step3 Step 3: HWE Olefination end This compound step3->end Step 4: Hydrogenation Step1_Workflow A Dissolve Tetrahydropyran-4-one in Diethyl Ether B Add NBS and Ammonium Acetate A->B C Stir at 25°C B->C D Monitor by TLC C->D E Filter to Remove Succinimide D->E F Wash with Water and Brine E->F G Dry over Na2SO4 F->G H Concentrate in vacuo G->H I 3-Bromotetrahydropyran-4-one H->I Step2_Workflow A Prepare Sodium Ethoxide in Anhydrous Ethanol B Add 3-Bromotetrahydropyran-4-one Solution A->B C Heat to Reflux B->C D Monitor by TLC C->D E Remove Ethanol in vacuo D->E F Partition between Water and Diethyl Ether E->F G Extract Aqueous Layer F->G H Dry and Concentrate Organic Layers G->H I 3-Ethoxytetrahydropyran-4-one H->I Step3_Workflow A Prepare Phosphonate Ylide with NaH and Triethyl Phosphonoacetate in THF B Add 3-Ethoxytetrahydropyran-4-one Solution at 0°C A->B C Warm to Room Temperature B->C D Monitor by TLC C->D E Quench with Saturated NH4Cl (aq) D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate Organic Layers F->G H Purify by Column Chromatography G->H I Ethyl 2-(3-ethoxyoxan-4-ylidene)acetate H->I Step4_Workflow A Dissolve Substrate in Ethanol B Add 10% Pd/C Catalyst A->B C Stir under H2 Atmosphere B->C D Monitor by TLC/GC-MS C->D E Filter through Celite D->E F Concentrate Filtrate in vacuo E->F G This compound F->G

An In-depth Technical Guide on Ethyl 2-(3-ethoxyoxan-4-yl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Whitepaper on the Chemical Properties and Experimental Protocols of Ethyl 2-(3-ethoxyoxan-4-yl)acetate

Executive Summary

This technical guide provides a detailed overview of the known chemical properties, experimental protocols, and potential biological significance of this compound. Due to the highly specific and likely novel nature of this compound, publicly available data is limited. This document synthesizes the available information on structurally related compounds to infer potential characteristics and provides generalized experimental frameworks that would be applicable for its synthesis and analysis. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development involving novel ester compounds.

Chemical Properties

There is currently no publicly available, experimentally determined data for the specific chemical properties of this compound. The following table summarizes key chemical properties of the closely related and well-documented compound, Ethyl Acetate, to provide a baseline for expected characteristics. It is critical to note that these values are for a different molecule and should be used with caution as estimations for the target compound.

PropertyValue (for Ethyl Acetate)Citation
Molecular Formula C4H8O2[1]
Molecular Weight 88.11 g/mol [2]
Boiling Point 77.1 °C at 760 mmHg[1]
Melting Point -83.6 °C[1]
Density 0.902 g/cm³[1]
Flash Point -4 °C[1]
Water Solubility 64 g/L (at 25 °C)[1]
Appearance Colorless liquid[2][3]
Odor Characteristic fruity odor[2][3]

Synthesis and Experimental Protocols

While a specific synthesis protocol for this compound is not documented in public literature, a general synthetic approach can be proposed based on established organic chemistry principles. The synthesis would likely involve the esterification of 2-(3-ethoxyoxan-4-yl)acetic acid with ethanol or the alkylation of an appropriate precursor.

Proposed General Synthesis of a Structurally Related Compound

A representative synthesis for a substituted ethyl acetate, ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, is described as follows: A mixture of 2-mercapto-3-phenylquinazolin-4(3H)-one (20 mmol) and anhydrous potassium carbonate (20 mmol) in dry DMF (30 mL) was stirred for 30 minutes. Subsequently, ethyl chloroacetate (20 mmol) was added. The reaction mixture was refluxed for 5 hours, then cooled to room temperature and poured into ice-cold water. The resulting white precipitate was filtered off and recrystallized from ethanol to yield the final product.[4]

General Protocol for Spectroscopic Analysis

To characterize a novel compound such as this compound, a standard battery of spectroscopic analyses would be required.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be essential to confirm the chemical structure. For a related compound, the ¹H NMR spectrum showed characteristic signals for the aliphatic protons of the –CH₂COOCH₂CH₃ moiety.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify functional groups. The presence of a strong C=O absorption band would indicate the ester group.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and elemental composition of the compound.

Potential Signaling Pathways and Biological Activity

There is no direct information regarding the biological activity or involvement in signaling pathways for this compound. However, substituted benzofuran-3-carbohydrazides, which can be synthesized from related 3-ethoxycarbonyl benzofurans, have shown activity against tuberculosis and antifungal activity against Candida albicans.[5] This suggests that novel esters, once synthesized, should be screened for a broad range of biological activities.

Safety and Handling

Specific safety and handling information for this compound is not available. The following guidelines are based on the properties of Ethyl Acetate and should be considered as general precautionary measures.

  • Hazards: Ethyl acetate is a highly flammable liquid and vapor that causes serious eye irritation and may cause drowsiness or dizziness.[6][7]

  • Handling: Handle in a well-ventilated area and keep away from heat, sparks, open flames, and hot surfaces.[6][8][9] Use explosion-proof electrical, ventilating, and lighting equipment.[6][7] Take precautionary measures against static discharge.[6][7]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[6][9]

Visualizations

As there are no described signaling pathways or specific experimental workflows for this compound, a generalized workflow for the synthesis and characterization of a novel chemical entity is provided below.

G cluster_synthesis Synthesis cluster_analysis Analysis & Characterization cluster_bioassay Biological Evaluation start Starting Materials reaction Chemical Reaction (e.g., Esterification) start->reaction workup Reaction Work-up & Purification reaction->workup product Isolated Product workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Characterization ir IR Spectroscopy product->ir Characterization ms Mass Spectrometry product->ms Characterization purity Purity Assessment (e.g., HPLC) product->purity Characterization screening Biological Screening product->screening Activity Testing pathway Signaling Pathway Analysis screening->pathway

References

Technical Guide: Ethyl 2-(3-ethoxyoxan-4-yl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 2104546-46-3

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(3-ethoxyoxan-4-yl)acetate. Due to the limited publicly available data for this specific compound, this document leverages information on the closely related analog, Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate (CAS: 103260-44-2), to provide representative data and experimental context. The guide includes physicochemical properties, a detailed experimental protocol for a representative synthesis, and a conceptual workflow diagram. This document aims to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction

This compound is a substituted tetrahydropyran derivative. The tetrahydropyran (oxan) ring system is a common scaffold in a variety of biologically active molecules and natural products.[1] The presence of both an ether and an ester functional group suggests potential applications as a synthetic intermediate in the development of more complex molecules. Compounds containing the tetrahydropyran motif have been explored for a range of biological activities, including as anti-inflammatory, antiviral, and anticancer agents.[2][3]

Due to the scarcity of specific data for this compound, this guide will focus on providing detailed information for the structurally similar and well-documented compound, Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate, as a representative analog.

Physicochemical Properties

PropertyValueReference
CAS Number 103260-44-2--INVALID-LINK--
Molecular Formula C₉H₁₆O₃--INVALID-LINK--
Molecular Weight 172.22 g/mol --INVALID-LINK--
Appearance Colorless liquid--INVALID-LINK--
Boiling Point 73-75 °C at 0.2 mmHg--INVALID-LINK--
Density 1.0268 g/cm³ (at 13.4 °C)--INVALID-LINK--
Refractive Index 1.4572 (at 13.4 °C)--INVALID-LINK--
Storage Temperature Room Temperature, Inert atmosphere--INVALID-LINK--

Experimental Protocols

The following is a representative experimental protocol for the synthesis of the analogous compound, Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate, from Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate. This method illustrates a common synthetic route for this class of compounds.

Reaction: Hydrogenation of Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate.

Materials:

  • Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate (16.0 g, 94 mmol)

  • Palladium on carbon (Pd/C)

  • Ammonium formate (NH₄COOH)

  • Solvent (e.g., Ethanol)

Procedure:

  • To a solution of Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate (16.0 g, 94 mmol) in a suitable solvent such as ethanol, add palladium on carbon (catalytic amount).

  • Add ammonium formate in portions to the reaction mixture.

  • Heat the reaction mixture to 80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate as a colorless oil.

Expected Yield: Quantitative (approximately 16.3 g).

Characterization: The product can be characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • MS (m/z): 173.2 [M+H]⁺

  • ¹H NMR: Spectroscopic data can be found on public databases for CAS 103260-44-2.[4]

Mandatory Visualizations

Conceptual Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted ethyl tetrahydropyranyl-acetate, based on the representative protocol described above.

G Conceptual Synthetic Workflow A Starting Material (e.g., Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate) B Catalyst & Reagent Addition (e.g., Pd/C, NH4COOH) A->B 1. Add catalyst and reagent C Reaction (e.g., Hydrogenation at 80°C) B->C 2. Heat to initiate reaction D Workup (Filtration) C->D 3. Cool and filter E Purification (Vacuum Distillation) D->E 4. Concentrate and distill F Final Product (Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate) E->F 5. Isolate pure product

References

A Technical Guide to the Spectroscopic Analysis of Ethyl 2-(3-ethoxyoxan-4-yl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of Ethyl 2-(3-ethoxyoxan-4-yl)acetate. Due to the absence of published experimental data for this specific molecule in readily accessible scientific literature, this document outlines the predicted spectroscopic data based on the analysis of its chemical structure and comparison with analogous compounds. It also details the standard experimental protocols required for such a characterization and presents a logical workflow for the spectroscopic analysis of a novel compound like this.

Predicted Spectroscopic Data

The spectroscopic signature of a molecule is a direct consequence of its structure. Based on the structure of this compound, we can predict the key features of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

(Predicted for a standard NMR solvent like CDCl₃)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-O-CH₂-CH₃ (ethyl ester)~1.25Triplet3H~7.1
-O-CH₂-CH₃ (ethyl ester)~4.15Quartet2H~7.1
-CH₂-COO-~2.50Doublet2H~6.5
-CH-CH₂-COO- (oxan-4-yl)~2.30Multiplet1H-
-O-CH- (oxan-3-yl)~3.80Multiplet1H-
Oxane ring protons~1.50 - 2.10 & ~3.40 - 4.00Multiplets6H-
-O-CH₂-CH₃ (ethoxy group)~1.20Triplet3H~7.0
-O-CH₂-CH₃ (ethoxy group)~3.50Quartet2H~7.0
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

(Predicted for a standard NMR solvent like CDCl₃)

Carbon AtomChemical Shift (δ, ppm)
-C=O (ester)~171
-O-CH₂-CH₃ (ethyl ester)~61
-CH₂-COO-~41
-CH- (oxan-4-yl)~40
-CH-O- (oxan-3-yl)~75
Oxane ring carbons~25 - 70
-O-CH₂-CH₃ (ethoxy group)~65
-O-CH₂-CH₃ (ethyl ester)~14
-O-CH₂-CH₃ (ethoxy group)~15
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
Functional GroupWavenumber (cm⁻¹)Description
C=O (ester)~1735 - 1750Strong, sharp absorption
C-O (ester)~1000 - 1300Strong, broad absorption
C-H (sp³)~2850 - 3000Medium to strong absorptions
C-O-C (ether)~1050 - 1150Strong absorption
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
Ionm/zDescription
[M]⁺216.13Molecular Ion
[M - OCH₂CH₃]⁺171.10Loss of the ethoxy group from the ester
[M - COOCH₂CH₃]⁺143.11Loss of the ethyl acetate group
[CH₃COOCH₂CH₃]⁺88.05Fragment corresponding to ethyl acetate

Experimental Protocols

The following are standard methodologies for the spectroscopic characterization of a novel organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of the purified compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), may be added.

  • Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • Data Acquisition:

    • ¹H NMR: A standard pulse sequence is used to acquire the spectrum. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Solution: The sample can be dissolved in a suitable solvent (e.g., CCl₄, CS₂) that has minimal interference in the IR region of interest. The solution is then placed in a liquid sample cell.

    • Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the salt plates or solvent is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic method such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation prior to analysis.

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which typically leads to extensive fragmentation useful for structural elucidation. Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to observe the molecular ion with less fragmentation.

  • Mass Analysis: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap, to separate the ions based on their mass-to-charge ratio (m/z).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (e.g., GC-MS, ESI-MS) purification->ms data_analysis Spectral Data Analysis & Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_verification Structure Verification data_analysis->structure_verification

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Technical Report: Analysis of Ethyl 2-(3-ethoxyoxan-4-yl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide was intended to provide an in-depth overview of the molecular structure, physicochemical properties, synthesis, and potential applications of Ethyl 2-(3-ethoxyoxan-4-yl)acetate for an audience of researchers, scientists, and drug development professionals. The "oxan" nomenclature refers to a tetrahydropyran ring system, a common motif in medicinal chemistry. The specified compound is an ethyl acetate derivative substituted at the alpha-carbon with a 3-ethoxy-tetrahydropyran-4-yl moiety.

Following a comprehensive search of chemical databases and the scientific literature, it has been determined that This compound is not a known or characterized compound. No records of its synthesis, physical properties, or spectroscopic data were found.

Molecular Structure Elucidation

The proposed structure, based on systematic IUPAC nomenclature, is depicted below.

  • Core Scaffold: Ethyl acetate

  • Substituent: A tetrahydropyran (oxane) ring attached via its 4-position to the alpha-carbon of the ethyl acetate.

  • Functionalization: An ethoxy group (-OCH₂CH₃) is present at the 3-position of the tetrahydropyran ring.

Systematic Name: Ethyl 2-(3-ethoxytetrahydropyran-4-yl)acetate Molecular Formula: C₁₁H₂₀O₄ SMILES (Stereochemistry Undefined): CCOC(=O)CC1CC(OCC)OC(C1)

Due to the absence of this molecule in the literature, no experimental data is available to confirm this structure or to assign any stereochemistry at the chiral centers (C3 and C4 of the oxane ring, and the alpha-carbon of the acetate).

Physicochemical and Spectroscopic Data

No experimental or predicted data for this compound could be retrieved. For a novel compound, these properties would typically be determined empirically after synthesis and purification.

Synthesis and Experimental Protocols

The synthesis of substituted tetrahydropyrans is well-documented in organic chemistry. General strategies often involve:

  • Intramolecular hydroalkoxylation of δ-hydroxy olefins.

  • Prins cyclization of homoallylic alcohols with aldehydes.

  • Intramolecular allylation of (Z)-allylsilanes onto aldehydes.

A hypothetical retrosynthetic analysis for this compound is presented below. This logical relationship illustrates a potential, though unverified, synthetic route.

G target This compound subnode1 Michael Addition target->subnode1 reagent1 Ethyl Acetoacetate Enolate subnode1->reagent1 reagent2 Substituted Acrylate derived from 3-ethoxytetrahydropyran-4-carbaldehyde subnode1->reagent2 subnode2 Wittig or Horner-Wadsworth-Emmons Reaction reagent2->subnode2 aldehyde 3-Ethoxytetrahydropyran-4-carbaldehyde subnode2->aldehyde

Figure 1. A hypothetical retrosynthetic pathway for the target compound.

Disclaimer: This pathway is purely theoretical and has not been experimentally validated. The synthesis of the key intermediate, 3-ethoxytetrahydropyran-4-carbaldehyde, would itself be a multi-step process requiring careful stereochemical control.

Analysis of Related Compounds

While no information exists for the requested molecule, data is available for structurally related compounds that feature either the ethyl acetate group or a substituted oxane ring. It is crucial to note that the properties of these analogs cannot be directly extrapolated to the target compound.

Table 1: Physicochemical Data of Structurally Related Analogs

Compound NameMolecular FormulaMolecular Weight ( g/mol )XlogP (Predicted)Reference
Ethyl 2-(oxan-4-yl)propanoateC₁₀H₁₈O₃186.251.6[1]
Ethyl 2-(oxan-4-yl)prop-2-enoateC₁₀H₁₆O₃184.231.5[2]

As shown, even minor changes to the substituent on the ethyl acetate core lead to different molecular properties. The introduction of an ethoxy group, as requested in the target molecule, would further alter these characteristics, likely increasing polarity and hydrogen bond accepting capability.

Conclusion

The compound This compound is not described in the currently available scientific literature or chemical databases. Consequently, there is no technical data regarding its molecular properties, established experimental protocols for its synthesis, or documented biological activity. The information presented herein is based on the analysis of its putative structure derived from its IUPAC name and a review of general synthetic methods for related chemical scaffolds. Any research or development involving this molecule would first require its de novo synthesis and thorough characterization.

References

An In-depth Technical Guide on the Putative Compound Ethyl 2-(3-ethoxyoxan-4-yl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound Ethyl 2-(3-ethoxyoxan-4-yl)acetate is not readily found in the current scientific literature and may represent a novel chemical entity. This guide, therefore, presents a theoretical overview based on established principles of organic chemistry and literature precedents for structurally similar compounds. The information herein is intended to provide a foundational understanding and potential synthetic strategies for researchers interested in this or related molecules.

Introduction

The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs with a wide range of biological activities. The specific substitution pattern of an ethoxy group at the 3-position and an ethyl acetate moiety at the 4-position, as in the putative this compound, suggests a molecule with potential for stereochemical complexity and diverse chemical interactions. This guide explores the hypothetical discovery and history of this compound by proposing plausible synthetic pathways and discussing its potential chemical properties.

Chemical Properties and Data

While no experimental data for this compound exists in the public domain, its fundamental chemical properties can be calculated based on its structure.

PropertyValue
Molecular Formula C11H20O4
Molecular Weight 216.27 g/mol
IUPAC Name ethyl 2-(3-ethoxytetrahydro-2H-pyran-4-yl)acetate
CAS Number Not available
Predicted LogP 1.5 - 2.5
Predicted Boiling Point 250-300 °C at 760 mmHg
Predicted Density 1.05 - 1.15 g/cm³

Proposed Synthetic Pathways

The synthesis of this compound would likely involve the construction of a 3,4-disubstituted tetrahydropyran ring system. Several strategies can be envisioned, primarily revolving around the formation of a key intermediate, such as a tetrahydropyran-4-one derivative, followed by the introduction of the ethyl acetate side chain.

A common and versatile approach to substituted tetrahydropyrans involves the use of tetrahydro-4H-pyran-4-one as a starting material or a key intermediate. This pathway can be broken down into three main stages: formation of a 3-ethoxy-tetrahydropyran-4-one, introduction of the acetate precursor, and subsequent esterification.

Experimental Protocol (Hypothetical):

  • Synthesis of 3-ethoxytetrahydro-2H-pyran-4-one: A potential route to this intermediate could involve an acid-catalyzed addition of ethanol to a suitable dihydropyranone precursor. Alternatively, an asymmetric Michael addition of ethanol to an α,β-unsaturated pyranone could establish the stereochemistry at the 3-position.

  • Introduction of the Acetate Side Chain via Wittig Reaction: The ketone at the 4-position can be converted to an exocyclic double bond with an attached ester group using a stabilized ylide in a Wittig reaction.

    • To a solution of (carbethoxymethylene)triphenylphosphorane (1.1 eq.) in dry tetrahydrofuran (THF) at 0 °C, a solution of 3-ethoxytetrahydro-2H-pyran-4-one (1.0 eq.) in THF is added dropwise.

    • The reaction mixture is stirred at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).

    • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield ethyl 2-(3-ethoxy-3,6-dihydro-2H-pyran-4-yl)acetate.

  • Reduction of the Double Bond: The resulting α,β-unsaturated ester can be reduced to the saturated this compound.

    • The unsaturated ester (1.0 eq.) is dissolved in ethanol, and a catalytic amount of Palladium on carbon (10 mol%) is added.

    • The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 4-8 hours.

    • The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product, which can be further purified by distillation or chromatography.

Pathway_A start Dihydropyranone Precursor intermediate1 3-Ethoxytetrahydro-2H-pyran-4-one start->intermediate1 Ethanol, Acid Catalyst intermediate2 Ethyl 2-(3-ethoxy-3,6-dihydro- 2H-pyran-4-yl)acetate intermediate1->intermediate2 Wittig Reaction (Ph3P=CHCOOEt) product This compound intermediate2->product Catalytic Hydrogenation (H2, Pd/C)

Caption: Proposed synthesis of this compound via a tetrahydropyran-4-one intermediate.

An alternative method for introducing the ethyl acetate moiety is the Reformatsky reaction, which involves the reaction of an α-halo ester with a ketone in the presence of zinc.

Experimental Protocol (Hypothetical):

  • Synthesis of 3-ethoxytetrahydro-2H-pyran-4-one: This intermediate is prepared as described in Pathway A.

  • Reformatsky Reaction:

    • Zinc dust (2.0 eq.) is activated with dilute HCl, washed with water, ethanol, and ether, and then dried under vacuum.

    • A solution of 3-ethoxytetrahydro-2H-pyran-4-one (1.0 eq.) and ethyl bromoacetate (1.5 eq.) in dry benzene or THF is added dropwise to a suspension of the activated zinc.

    • The mixture is heated to reflux for 2-4 hours.

    • After cooling, the reaction is quenched with saturated aqueous ammonium chloride solution.

    • The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Dehydration and Reduction: The resulting β-hydroxy ester is then dehydrated to the α,β-unsaturated ester, followed by reduction as described in Pathway A.

Pathway_B start 3-Ethoxytetrahydro-2H- pyran-4-one intermediate1 β-Hydroxy Ester Intermediate start->intermediate1 Reformatsky Reaction (BrCH2COOEt, Zn) intermediate2 α,β-Unsaturated Ester intermediate1->intermediate2 Dehydration (Acid Catalyst) product This compound intermediate2->product Catalytic Hydrogenation (H2, Pd/C)

Caption: Alternative synthesis using a Reformatsky reaction to introduce the acetate side chain.

Logical Relationships in Synthesis

The synthesis of this target molecule hinges on a logical progression of well-established organic reactions. The core principle is the disconnection of the target molecule into simpler, more readily available starting materials.

Logical_Relationship Target This compound Disconnect1 Retrosynthetic Analysis Target->Disconnect1 Intermediate1 3-Ethoxytetrahydro-2H-pyran-4-one Disconnect1->Intermediate1 Intermediate2 Ethyl Acetate Precursor (e.g., Ylide or α-halo ester) Disconnect1->Intermediate2 StartingMaterial1 Dihydropyranone Intermediate1->StartingMaterial1 StartingMaterial2 Ethanol Intermediate1->StartingMaterial2 StartingMaterial3 Ethyl Bromoacetate or (Carbethoxymethylene)triphenylphosphorane Intermediate2->StartingMaterial3

Caption: Retrosynthetic analysis of this compound.

Potential Applications and Future Directions

Given the prevalence of the tetrahydropyran motif in biologically active molecules, this compound could serve as a valuable building block in drug discovery. The ester functionality provides a handle for further chemical modification, such as conversion to amides or other ester derivatives, allowing for the exploration of a diverse chemical space. The stereochemistry at the 3 and 4 positions would be of critical importance for any biological activity, and future synthetic efforts should focus on stereocontrolled methods to access specific isomers.

Researchers interested in this molecule should focus on the development of an efficient and stereoselective synthesis. Once synthesized, the compound could be screened against various biological targets to assess its potential as a therapeutic agent. Furthermore, its physical and chemical properties should be experimentally determined to provide a complete profile of this novel compound.

Conclusion

While the discovery and history of this compound are not documented, this technical guide provides a comprehensive theoretical framework for its synthesis and potential properties. The proposed synthetic pathways, based on well-established organic reactions, offer a starting point for any researcher aiming to synthesize this and related 3,4-disubstituted tetrahydropyran derivatives. The exploration of such novel chemical entities is crucial for the advancement of medicinal chemistry and drug development.

An In-Depth Technical Guide to Potential Research Areas for Ethyl 2-(3-ethoxyoxan-4-yl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry, appearing as a core structural motif in a multitude of biologically active natural products, particularly those of marine origin.[1][2] The unique stereochemical and conformational properties of substituted tetrahydropyrans contribute to their ability to interact with various biological targets, making them attractive templates for drug discovery.[3] Ethyl 2-(3-ethoxyoxan-4-yl)acetate represents a novel, synthetically accessible molecule incorporating this key heterocyclic system. This technical guide aims to outline potential research avenues for this compound, providing hypothetical synthetic strategies, proposing areas of biological investigation, and detailing potential experimental workflows. While direct biological data for this compound is not currently available, the extensive research on related substituted tetrahydropyrans provides a strong foundation for its potential as a valuable tool in chemical biology and drug development.[1][3]

Potential Research Areas

The structural features of this compound, namely the substituted tetrahydropyran ring and the ethyl acetate side chain, suggest several promising areas for research and development.

Medicinal Chemistry and Drug Discovery
  • Antiproliferative Agents: Many natural products containing the tetrahydropyran moiety exhibit potent antiproliferative and cytotoxic activities.[1] this compound and its derivatives could be synthesized and screened against various cancer cell lines to identify potential anticancer agents.

  • Inhibitors of Dipeptidyl Peptidase-4 (DPP-4): Aryl amino-tetrahydropyrans have been identified as inhibitors of DPP-4, a key target in the treatment of type 2 diabetes.[3] The synthesis of amino-derivatives of the core structure could lead to novel DPP-4 inhibitors.

  • HIV Protease Inhibitors: Cyclic ethers, including tetrahydrofurans and tetrahydropyrans, are crucial components of several HIV protease inhibitors.[4] The tetrahydropyran core of this compound could serve as a P2 ligand mimic in the design of new anti-HIV therapeutics.

  • Antibacterial and Antifungal Agents: The diverse biological activities of marine-derived tetrahydropyrans include antimicrobial effects.[5] Screening of this compound and its analogs against a panel of pathogenic bacteria and fungi is a worthwhile endeavor.

Chemical Biology and Probe Development

The functional handles present in this compound (the ester and ether groups) provide opportunities for the development of chemical probes. Derivatization of these groups could allow for the attachment of fluorescent tags, biotin, or photoaffinity labels. Such probes would be invaluable for target identification and validation studies, helping to elucidate the mechanism of action of any observed biological activity.

Data Presentation: A Template for Future Findings

As this compound is a novel compound, no quantitative data currently exists. The following table is provided as a template for researchers to structure and summarize their future findings from biological screening assays.

Assay Type Target Cell Line / Organism IC50 / EC50 / MIC (µM) Positive Control Control IC50 / EC50 / MIC (µM)
Cytotoxicity-HCT-116Vinblastine
Cytotoxicity-HEP-2Vinblastine
AntibacterialS. aureusCiprofloxacin
AntibacterialE. coliCiprofloxacin
AntifungalC. albicansFluconazole
Enzyme InhibitionDPP-4Sitagliptin
AntiviralHIV-1 ProteaseDarunavir

Experimental Protocols

The following are proposed, detailed methodologies for the synthesis and biological evaluation of this compound. These protocols are based on established methods for the synthesis and analysis of substituted tetrahydropyrans.[2][6]

Proposed Synthesis of this compound

This proposed synthesis is a multi-step process starting from a readily available precursor.

Step 1: Synthesis of a δ-hydroxy α,β-unsaturated ester

  • To a solution of a suitable protected 3-hydroxypropanal in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the α,β-unsaturated ester.

  • Deprotect the hydroxyl group using standard conditions (e.g., tetrabutylammonium fluoride for a silyl protecting group) to yield the δ-hydroxy α,β-unsaturated ester.

Step 2: Intramolecular Oxa-Michael Addition

  • Dissolve the δ-hydroxy α,β-unsaturated ester from Step 1 in anhydrous tetrahydrofuran (THF).

  • Add a catalytic amount of a suitable base, such as sodium hydride (0.1 equivalents), at 0 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the tetrahydropyran-4-ol derivative.

Step 3: Ethoxylation of the Tetrahydropyran-4-ol

  • To a solution of the tetrahydropyran-4-ol from Step 2 in anhydrous THF at 0 °C, add sodium hydride (1.2 equivalents).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add iodoethane (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield this compound.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
  • Seed human cancer cells (e.g., HCT-116, HEP-2) in 96-well plates at a density of 5,000 cells/well in 100 µL of appropriate culture medium.

  • Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Prepare serial dilutions of the test compound in culture medium.

  • Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Vinblastine).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Mandatory Visualizations

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and initial biological evaluation of this compound.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Next Steps start Starting Materials step1 Synthesis of δ-hydroxy α,β-unsaturated ester start->step1 Step 1 step2 Intramolecular Oxa-Michael Addition step1->step2 Step 2 step3 Ethoxylation step2->step3 Step 3 product This compound step3->product characterization Structural Characterization (NMR, MS, IR) product->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT) product->cytotoxicity antimicrobial Antimicrobial Assays (MIC determination) product->antimicrobial enzyme Enzyme Inhibition Assays (e.g., DPP-4) product->enzyme data_analysis Data Analysis (IC50, MIC calculation) cytotoxicity->data_analysis antimicrobial->data_analysis enzyme->data_analysis hit_id Hit Identification data_analysis->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt

Caption: Proposed workflow for synthesis and biological evaluation.

Generic Kinase Signaling Pathway

Should this compound demonstrate antiproliferative activity, investigation into its effects on common signaling pathways, such as kinase cascades, would be a logical next step. The following diagram illustrates a generic kinase signaling pathway that could be a potential target.

signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor adaptor Adaptor Protein (e.g., Grb2) receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription nucleus Gene Expression (Proliferation, Survival) transcription->nucleus inhibitor This compound (Hypothetical Target) inhibitor->raf Inhibition?

Caption: A generic kinase signaling pathway for investigation.

Conclusion

While this compound is a novel chemical entity, its core tetrahydropyran structure places it within a class of compounds with significant precedent in medicinal chemistry and natural product synthesis. The proposed research areas, synthetic protocols, and experimental workflows outlined in this guide provide a robust framework for initiating a comprehensive investigation into the chemical and biological properties of this promising molecule. The exploration of this compound and its derivatives has the potential to yield valuable insights and lead to the discovery of new therapeutic agents.

References

Ethyl 2-(3-ethoxyoxan-4-yl)acetate solubility information

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This document addresses the request for an in-depth technical guide on the solubility of Ethyl 2-(3-ethoxyoxan-4-yl)acetate. A thorough and extensive search of public domain scientific literature, chemical databases, and patent repositories was conducted to gather all available information on this compound. The search aimed to identify quantitative solubility data, detailed experimental protocols for solubility determination, and any associated biological or chemical pathways to facilitate the creation of a comprehensive technical resource.

Despite a rigorous search, no specific data regarding the solubility, experimental protocols for its determination, or associated signaling pathways for this compound could be located in the available public records. The absence of information suggests that this compound may be a novel chemical entity, a specialized intermediate not widely reported, or that its properties are documented in proprietary internal research that is not publicly accessible.

Introduction to this compound

This compound is an organic molecule containing an oxane (tetrahydropyran) ring, an ethoxy group, and an ethyl acetate side chain. The core structure, an oxane ring, is a common motif in many natural products and synthetic compounds with biological activity. The ester and ether functionalities suggest that its solubility would likely be highest in a range of organic solvents. However, without experimental data, any discussion of its solubility properties remains purely speculative.

Solubility Data

A comprehensive search for quantitative solubility data for this compound in various solvents (aqueous and organic) and at different temperatures yielded no specific results. Publicly accessible databases and scientific literature do not contain entries detailing the solubility of this particular compound.

Consequently, the requested table summarizing quantitative solubility data cannot be provided.

Experimental Protocols for Solubility Determination

The absence of published solubility data for this compound means there are no specific, cited experimental protocols for its solubility determination. However, for the benefit of researchers wishing to determine this property, a generalized experimental workflow for assessing the solubility of a novel compound is outlined below. This protocol is based on standard laboratory practices.

Generalized Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound (solid form)

  • Selected solvents (e.g., water, ethanol, DMSO, acetone, ethyl acetate)

  • Thermostatically controlled shaker bath

  • Analytical balance

  • Vials with screw caps

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

  • Seal the vial to prevent solvent evaporation.

  • Place the vial in a thermostatically controlled shaker bath set to a specific temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

  • After the equilibration period, cease agitation and allow the suspension to settle.

  • Centrifuge the sample to separate the undissolved solid from the saturated solution.

  • Carefully extract an aliquot of the clear supernatant.

  • Dilute the aliquot with a known volume of an appropriate solvent.

  • Quantify the concentration of this compound in the diluted sample using a calibrated analytical method such as HPLC.

  • Calculate the solubility of the compound in the original solvent, expressed in units such as mg/mL or mol/L.

This generalized protocol can serve as a starting point for the experimental determination of the solubility of this compound.

Visualizations

As no experimental workflows or biological pathways involving this compound are documented in the literature, diagrams for these aspects cannot be created. However, a logical workflow for the generalized solubility determination protocol described above is presented.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep1 Add excess compound to solvent prep2 Seal vial prep1->prep2 equil1 Agitate in shaker bath at constant T prep2->equil1 equil2 Allow suspension to settle equil1->equil2 analysis1 Centrifuge sample equil2->analysis1 analysis2 Extract supernatant analysis1->analysis2 analysis3 Dilute aliquot analysis2->analysis3 analysis4 Quantify concentration (e.g., HPLC) analysis3->analysis4 result1 Calculate solubility analysis4->result1

Caption: Generalized workflow for solubility determination.

Conclusion and Future Directions

There is a notable lack of publicly available information on the solubility and other physicochemical properties of this compound. For researchers and drug development professionals interested in this compound, it will be necessary to perform de novo experimental characterization. The generalized protocol and workflow provided in this document offer a standard methodology for determining the solubility of this and other novel chemical entities. Further research to characterize its full physicochemical profile would be a valuable contribution to the scientific community.

An In-depth Technical Guide on the Stability and Storage of Ethyl 2-(3-ethoxyoxan-4-yl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated stability profile and recommended storage conditions for Ethyl 2-(3-ethoxyoxan-4-yl)acetate. Due to the absence of specific stability data for this molecule in publicly available literature, this guide leverages established knowledge of its core functional groups: an oxetane ring and an ethyl acetate moiety. The principles outlined herein are intended to guide researchers in the proper handling, storage, and analytical assessment of this compound and structurally related molecules.

Chemical Structure and Functional Group Analysis

This compound incorporates two key functional groups that will dictate its stability:

  • Oxetane Ring: A four-membered cyclic ether. The ring strain and the presence of an electronegative oxygen atom make oxetanes susceptible to ring-opening reactions, particularly under acidic conditions. The substitution pattern on the ring is a critical determinant of its stability, with 3,3-disubstituted oxetanes generally exhibiting greater stability.[1][2]

  • Ethyl Acetate Moiety: An ester functional group that is prone to hydrolysis. This reaction can be catalyzed by both acids and bases, with base-catalyzed hydrolysis (saponification) being irreversible and typically faster.[3]

The interplay of these two functional groups will define the overall stability profile of the molecule.

Predicted Stability Profile and Potential Degradation Pathways

The stability of this compound is expected to be influenced by temperature, pH, and the presence of light. A summary of the anticipated stability under various conditions is presented below.

Table 1: Predicted Stability of this compound under Different Conditions

ConditionMoietyPredicted StabilityPotential Degradation Products
Acidic (low pH) Oxetane RingLowDiol from ring-opening
Ethyl AcetateModerateAcetic acid and ethanol (hydrolysis)
Neutral (pH ~7) Oxetane RingHigh-
Ethyl AcetateHigh-
Basic (high pH) Oxetane RingHigh-
Ethyl AcetateLowAcetate salt and ethanol (saponification)
Elevated Temperature Overall MoleculeModerate to LowIncreased rate of degradation via all pathways
Oxidation Overall MoleculeModerateOxidized derivatives
Photostability Overall MoleculeLikely StableDependent on chromophores; testing recommended

2.1. Potential Degradation Pathways

Two primary degradation pathways are anticipated for this compound:

  • Acid-Catalyzed Ring Opening of the Oxetane: In the presence of acid, the oxygen atom of the oxetane ring can be protonated, making the ring susceptible to nucleophilic attack and subsequent ring-opening to form a diol.

  • Hydrolysis of the Ethyl Ester: This can occur under both acidic and basic conditions. Acid-catalyzed hydrolysis is a reversible equilibrium reaction, while base-catalyzed hydrolysis is an irreversible process that yields an acetate salt and ethanol.[3]

These potential degradation pathways are illustrated in the diagram below.

G Potential Degradation Pathways cluster_0 Acidic Conditions cluster_1 Basic Conditions A This compound B Ring-Opened Diol Ester A->B Acid-Catalyzed Ring Opening C Acetic Acid + Ethanol A->C Acid-Catalyzed Ester Hydrolysis D This compound E Acetate Salt + Ethanol D->E Base-Catalyzed Ester Hydrolysis

Caption: Predicted degradation pathways of this compound.

Recommended Storage and Handling Conditions

To ensure the long-term stability of this compound, the following storage and handling conditions are recommended.

Table 2: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature Store in a cool place.[4]To minimize the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon, nitrogen).To prevent potential oxidation.
Container Keep in a tightly sealed container.[4]To prevent evaporation and exposure to moisture.
Light Protect from light.Although not definitively known, photostability should be assumed to be a factor until tested.
Incompatibilities Avoid strong acids, strong bases, and oxidizing agents.[4]These can catalyze degradation of the oxetane ring and/or the ethyl ester.

For safe handling, it is recommended to use spark-free tools and work in a well-ventilated area.[4] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound should involve forced degradation studies (also known as stress testing) to identify potential degradation products and establish the intrinsic stability of the molecule.[5]

4.1. Forced Degradation (Stress Testing) Protocol

A typical forced degradation study involves subjecting the compound to conditions more severe than those it would experience during normal storage.[5][6]

Table 3: Example Forced Degradation Study Protocol

Stress ConditionReagents and ConditionsTime PointsAnalytical Method
Acid Hydrolysis 0.1 M HCl at 60°C0, 2, 4, 8, 24 hoursHPLC-UV, LC-MS
Base Hydrolysis 0.1 M NaOH at room temperature0, 1, 2, 4, 8 hoursHPLC-UV, LC-MS
Oxidation 3% H₂O₂ at room temperature0, 2, 4, 8, 24 hoursHPLC-UV, LC-MS
Thermal 80°C (solid state)1, 3, 7 daysHPLC-UV, LC-MS
Photostability ICH Q1B conditions (UV/Vis light)-HPLC-UV, LC-MS

The workflow for a typical stability study is depicted in the following diagram.

G Experimental Workflow for Stability Testing A Compound Preparation (this compound) B Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) A->B C Sample Collection at Defined Time Points B->C E Analysis of Samples C->E D Analytical Method Development and Validation (e.g., HPLC) D->E F Identification and Characterization of Degradation Products (e.g., LC-MS, NMR) E->F G Data Analysis and Stability Assessment E->G

Caption: A typical workflow for conducting a stability study.

4.2. Analytical Methodologies

The development of a stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products.[7]

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique for stability testing due to its ability to separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[8] A reversed-phase C18 column with a mobile phase of acetonitrile and water or a suitable buffer is a good starting point for method development. UV detection would likely be suitable for this compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification and structural elucidation of unknown degradation products formed during stress testing.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about degradation products, confirming their identity.[8]

Conclusion

References

Methodological & Application

Application Notes and Protocols: Synthesis of Derivatives from Ethyl 2-(3-ethoxyoxan-4-yl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from the starting material, Ethyl 2-(3-ethoxyoxan-4-yl)acetate. The following sections describe the synthetic pathways, experimental procedures, and expected outcomes for the preparation of key derivatives that can serve as building blocks in drug discovery and development.

Synthesis of the Starting Material: this compound

The starting material, while not commercially common, can be synthesized through a multi-step pathway starting from readily available precursors. A plausible route involves the formation of a substituted tetrahydropyran ring.

Protocol 1: Synthesis of this compound

This protocol outlines a hypothetical, yet chemically sound, multi-step synthesis.

Step 1a: Protection of a suitable diol. A commercially available butane-1,2,4-triol is first protected at the 1- and 2-hydroxyl groups.

Step 1b: Alkylation of the remaining hydroxyl group. The remaining free hydroxyl group at the 4-position is then alkylated to introduce the ethoxy group.

Step 1c: Deprotection and cyclization. The protecting groups are removed, and the resulting triol is cyclized under acidic conditions to form 3-ethoxytetrahydropyran-4-ol.

Step 1d: Introduction of the acetate side chain. The hydroxyl group of the cyclized product is converted to a leaving group (e.g., tosylate or mesylate) and then displaced with a malonic ester, followed by hydrolysis and decarboxylation to yield the target ester.

Illustrative Reaction Scheme: A simplified representation of the key cyclization and functionalization steps is provided below.

Synthesis_of_Starting_Material Butane-1,2,4-triol_derivative Protected Butane-1,2,4-triol Alkylated_intermediate Alkylated Intermediate Butane-1,2,4-triol_derivative->Alkylated_intermediate Alkylation Cyclized_alcohol 3-ethoxytetrahydropyran-4-ol Alkylated_intermediate->Cyclized_alcohol Deprotection & Cyclization Final_product This compound Cyclized_alcohol->Final_product Multi-step functionalization Derivatives_Pathway Start This compound Acid 2-(3-ethoxyoxan-4-yl)acetic acid Start->Acid Hydrolysis (NaOH) Amide 2-(3-ethoxyoxan-4-yl)acetamide Start->Amide Amidation (NH3) Alcohol 2-(3-ethoxyoxan-4-yl)ethanol Start->Alcohol Reduction (LiAlH4) Acid->Amide Amide Coupling (e.g., with an amine and coupling agent) Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis A Reagent Addition B Reaction (TLC Monitoring) A->B C Quenching/ Work-up B->C D Extraction C->D E Drying & Concentration D->E F Column Chromatography or Recrystallization E->F G Characterization (NMR, MS, IR) F->G

Application Notes and Protocols for Ethyl 2-(3-ethoxyoxan-4-yl)acetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(3-ethoxyoxan-4-yl)acetate is a substituted tetrahydropyran derivative of interest in organic synthesis and drug discovery. The oxane (tetrahydropyran) ring is a common scaffold in numerous natural products and bioactive molecules. The presence of both an ethoxy and an ethyl acetate substituent at the 3 and 4 positions, respectively, offers multiple points for further functionalization, making it a potentially valuable building block for the synthesis of complex molecular architectures. This document provides a detailed overview of a plausible synthetic route to this target molecule, including experimental protocols and relevant data. As this specific molecule is not widely documented, the following protocols are based on well-established synthetic methodologies for analogous structures.

Introduction

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products with diverse biological activities. The stereochemical arrangement of substituents on the THP ring plays a crucial role in their biological function. This compound presents a scaffold with two adjacent stereocenters, offering opportunities for creating diverse chemical libraries for drug discovery. The ethoxy group can influence the molecule's lipophilicity and metabolic stability, while the ethyl acetate group provides a handle for further chemical modifications, such as amide bond formation or homologation.

Proposed Synthetic Pathway

A plausible and flexible synthetic approach to this compound is proposed, commencing with the diastereoselective formation of a 3-hydroxytetrahydropyran-4-carboxylate intermediate. This intermediate can then be elaborated through etherification and functional group manipulations to yield the target compound.

DOT Script for Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-hydroxytetrahydropyran-4-carboxylate via Prins Cyclization

This protocol describes the acid-catalyzed cyclization of a homoallylic alcohol with ethyl glyoxylate to form the key tetrahydropyran intermediate. The Prins cyclization is a powerful method for the construction of substituted tetrahydropyrans.[1][2][3] The stereochemical outcome of the reaction can often be controlled by the choice of Lewis acid and reaction conditions.[2][4]

Materials:

  • Homoallylic alcohol

  • Ethyl glyoxylate (50% solution in toluene)

  • Anhydrous Dichloromethane (DCM)

  • Tin(IV) chloride (SnCl₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred solution of homoallylic alcohol (1.0 eq) in anhydrous DCM at -78 °C under an argon atmosphere, add ethyl glyoxylate (1.2 eq).

  • Slowly add a solution of SnCl₄ (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford ethyl 3-hydroxytetrahydropyran-4-carboxylate.

Quantitative Data (Hypothetical):

EntryLewis AcidTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
1SnCl₄-7847590:10
2BF₃·OEt₂-78 to 066885:15
3TiCl₄-7837292:8

DOT Script for Prins Cyclization Workflow

Prins_Cyclization start Start dissolve Dissolve homoallylic alcohol and ethyl glyoxylate in DCM start->dissolve cool Cool to -78 °C dissolve->cool add_lewis_acid Add SnCl4 solution cool->add_lewis_acid stir Stir and monitor by TLC add_lewis_acid->stir quench Quench with NaHCO3 stir->quench warm_extract Warm to RT and extract with DCM quench->warm_extract dry_concentrate Dry organic phase and concentrate warm_extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End purify->end

Caption: Workflow for the synthesis of the tetrahydropyran intermediate.

Protocol 2: Etherification of Ethyl 3-hydroxytetrahydropyran-4-carboxylate

This protocol details the O-alkylation of the secondary alcohol on the tetrahydropyran ring using a Williamson ether synthesis.[5][6][7] This reaction proceeds via an Sₙ2 mechanism and is a reliable method for the formation of ethers.

Materials:

  • Ethyl 3-hydroxytetrahydropyran-4-carboxylate

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Ethyl iodide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, add a solution of ethyl 3-hydroxytetrahydropyran-4-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield ethyl 3-ethoxytetrahydropyran-4-carboxylate.

Quantitative Data (Hypothetical):

EntryBaseAlkylating AgentTemperature (°C)Time (h)Yield (%)
1NaHEthyl iodide0 to RT1285
2KHEthyl bromide0 to RT1680
Protocol 3: Synthesis of this compound via a Reformatsky-type Reaction

This protocol outlines a potential route to introduce the acetate moiety at the 4-position, assuming a precursor with a ketone at the 3-position is available. The Reformatsky reaction allows for the formation of β-hydroxy esters from ketones and α-haloesters in the presence of zinc.[8][9][10] A subsequent reduction of the hydroxyl group would be necessary. A more direct, albeit challenging, approach would involve the stereoselective alkylation of an enolate derived from a 4-substituted-3-oxotetrahydropyran.

Note: This protocol is a more speculative but synthetically viable approach.

Materials:

  • Ethyl 3-oxotetrahydropyran-4-carboxylate (hypothetical intermediate)

  • Anhydrous Benzene or THF

  • Activated Zinc dust

  • Ethyl bromoacetate

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and ether, and drying under vacuum.

  • In a flame-dried flask under argon, add the activated zinc (2.0 eq) and anhydrous benzene.

  • Add a solution of ethyl 3-oxotetrahydropyran-4-carboxylate (1.0 eq) and ethyl bromoacetate (1.5 eq) in anhydrous benzene to the zinc suspension.

  • Gently heat the mixture to initiate the reaction (indicated by a color change and/or reflux).

  • Maintain a gentle reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and decant the solution from the unreacted zinc.

  • Quench the reaction by pouring the solution into a cold, saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • The resulting β-hydroxy ester would then require a deoxygenation step (e.g., Barton-McCombie deoxygenation) to afford the final product, this compound.

Quantitative Data (Hypothetical):

EntrySolventTime (h)Yield of β-hydroxy ester (%)
1Benzene465
2THF660

Applications in Drug Development

Substituted tetrahydropyrans are key components in a variety of therapeutic agents. The structural motifs present in this compound could be leveraged in the following areas:

  • Scaffold for Library Synthesis: The ester functionality can be readily converted to amides, carboxylic acids, or alcohols, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

  • Metabolic "Hotspot" Modification: The ethoxy group can serve to block a potential site of metabolic oxidation, potentially improving the pharmacokinetic profile of a drug candidate.

  • Conformational Constraint: The rigid tetrahydropyran ring can be used to lock a molecule in a specific conformation, which can be advantageous for binding to a biological target.

Conclusion

References

Application Notes and Protocols: Ethyl 2-(3-ethoxyoxan-4-yl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

1. Introduction

Ethyl 2-(3-ethoxyoxan-4-yl)acetate is a unique heterocyclic building block with potential applications in medicinal chemistry and materials science. Its structure, featuring a substituted tetrahydropyran (oxane) ring, represents a valuable scaffold for the synthesis of novel chemical entities. The tetrahydropyran motif is found in a variety of biologically active natural products and synthetic drugs. This document provides detailed protocols for the preparation of this compound from its corresponding carboxylic acid and outlines potential applications to guide further research and development.

The direct precursor, 2-(3-ethoxyoxan-4-yl)acetic acid, is a known chemical entity with the CAS number 1478666-81-7.[1] The protocols described herein focus on the esterification of this acid to yield the target ethyl ester, a common transformation in drug discovery programs to enhance properties such as cell permeability.

2. Physicochemical Properties

A summary of the key physicochemical properties of the parent carboxylic acid and the target ethyl ester is provided below.

Property2-(3-ethoxyoxan-4-yl)acetic acidThis compound
CAS Number 1478666-81-7Not available
Molecular Formula C9H16O4C11H20O4
Molecular Weight 188.22 g/mol [1]216.27 g/mol
Appearance Predicted: Colorless oil or solidPredicted: Colorless oil
Solubility Predicted: Soluble in polar organic solventsPredicted: Soluble in common organic solvents

3. Synthesis of this compound

The following section details the protocol for the synthesis of this compound from 2-(3-ethoxyoxan-4-yl)acetic acid via Fischer esterification. This acid-catalyzed esterification is a robust and widely used method for the preparation of esters from carboxylic acids and alcohols.[2][3][4][5]

3.1. Reaction Scheme

G start 2-(3-Ethoxyoxan-4-yl)acetic acid reagents + Ethanol (excess) + H₂SO₄ (cat.) start->reagents product This compound reagents->product

Caption: Fischer esterification of 2-(3-ethoxyoxan-4-yl)acetic acid.

3.2. Experimental Protocol

Materials and Equipment:

  • 2-(3-ethoxyoxan-4-yl)acetic acid

  • Anhydrous ethanol (absolute, >99.5%)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-(3-ethoxyoxan-4-yl)acetic acid (1.0 eq) in a large excess of anhydrous ethanol (e.g., 10-20 eq). Place a magnetic stir bar in the flask.

  • Acid Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the solution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. Allow the reaction to proceed for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the reaction mixture).

  • Workup - Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

4. Application Notes

While specific biological activities for this compound have not been reported, its structural features suggest several potential areas of application for researchers in drug discovery.

  • Scaffold for Novel Therapeutics: The substituted tetrahydropyran ring is a common motif in bioactive molecules. This building block can be used to synthesize libraries of novel compounds for screening against various biological targets. The ester functionality can be hydrolyzed to the carboxylic acid for further derivatization or can be maintained to improve pharmacokinetic properties.

  • Antimicrobial and Anticancer Agents: Many ethyl acetate derivatives containing heterocyclic rings have demonstrated antimicrobial and anticancer activities.[6][7] this compound can serve as a starting material for the synthesis of new potential therapeutic agents in these areas.

  • Probes for Chemical Biology: The unique structure of this compound can be incorporated into chemical probes to study biological pathways. The ethoxy group and the acetate moiety offer sites for further functionalization, such as the attachment of fluorescent tags or affinity labels.

5. Drug Discovery Workflow

The following diagram illustrates a typical workflow where a novel building block like this compound can be utilized in a drug discovery pipeline.

G cluster_0 Synthesis & Derivatization cluster_1 Screening & Optimization cluster_2 Preclinical Development start This compound (Building Block) library Compound Library Synthesis start->library Derivatization screening High-Throughput Screening library->screening hit Hit Identification screening->hit lead Lead Optimization (SAR Studies) hit->lead preclinical In vivo Studies (Animal Models) lead->preclinical candidate Drug Candidate preclinical->candidate

Caption: Drug discovery pipeline utilizing a novel building block.

References

Application Notes and Protocols for Ethyl 2-(3-ethoxyoxan-4-yl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl 2-(3-ethoxyoxan-4-yl)acetate is a substituted oxane derivative containing an ethyl acetate moiety. Compounds with oxane rings are of interest in medicinal chemistry due to their presence in a variety of natural products and bioactive molecules. The ethyl acetate group can serve as a versatile synthetic handle for further chemical modifications, making this compound a potential intermediate in the synthesis of more complex drug candidates. This document outlines a hypothetical synthetic protocol and a potential biological application screening protocol.

Chemical and Physical Properties (Hypothetical)

A summary of projected chemical and physical properties for this compound is presented below. These values are estimates and require experimental verification.

PropertyPredicted Value
Molecular Formula C10H18O4
Molecular Weight 202.25 g/mol
Appearance Colorless to pale yellow oil
Boiling Point ~250-270 °C at 760 mmHg (decomposes)
Solubility Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, THF). Limited solubility in water.
LogP (octanol/water) ~1.5 - 2.5

Synthetic Protocol: Synthesis of this compound

This protocol describes a plausible multi-step synthesis of this compound, starting from commercially available materials. The synthesis involves the formation of a substituted oxane ring followed by the introduction of the ethyl acetate side chain.

Workflow Diagram:

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Ring Opening and Ethoxy Introduction cluster_2 Step 3: Alkylation A Commercially Available Alkene B Epoxide Intermediate A->B m-CPBA, DCM C Epoxide Intermediate D 3-Ethoxy-4-hydroxyoxane C->D Ethanol, Acid Catalyst E 3-Ethoxy-4-hydroxyoxane F This compound E->F NaH, Ethyl bromoacetate, THF

Caption: Synthetic workflow for this compound.

Materials:

  • Starting alkene (e.g., a suitable cyclohexene derivative)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Ethanol (absolute)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl bromoacetate

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Step 1: Epoxidation. Dissolve the starting alkene in DCM in a round-bottom flask. Cool the solution to 0 °C in an ice bath. Add m-CPBA portion-wise over 30 minutes. Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude epoxide intermediate.

  • Step 2: Ring Opening and Ethoxy Introduction. Dissolve the crude epoxide in absolute ethanol. Add a catalytic amount of p-toluenesulfonic acid. Reflux the mixture for 2-4 hours, monitoring by TLC. After completion, cool the reaction to room temperature and neutralize the acid with a small amount of solid sodium bicarbonate. Filter the mixture and concentrate the filtrate under reduced pressure. The resulting crude product, 3-ethoxy-4-hydroxyoxane, may be purified by column chromatography or used directly in the next step.

  • Step 3: Alkylation. To a stirred suspension of NaH in anhydrous THF at 0 °C, add a solution of 3-ethoxy-4-hydroxyoxane in THF dropwise. Stir the mixture at 0 °C for 30 minutes, then add ethyl bromoacetate dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain pure this compound.

Application Protocol: In Vitro Antimicrobial Activity Screening

Given that many heterocyclic compounds exhibit antimicrobial properties, a potential application for this compound and its derivatives is in the discovery of new antimicrobial agents. The following protocol outlines a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Experimental Workflow:

G A Prepare Stock Solution of Compound B Serial Dilution in 96-well Plate A->B C Inoculate with Bacterial Suspension B->C D Incubate at 37°C for 18-24h C->D E Add Resazurin Indicator D->E F Incubate for 2-4h E->F G Read Absorbance / Observe Color Change F->G H Determine MIC G->H

Caption: Workflow for MIC determination via broth microdilution.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Resazurin sodium salt solution (0.015% w/v in PBS)

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Serial Dilution: In a 96-well plate, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the compound stock solution to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Inoculation: Add 10 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, add 20 µL of resazurin solution to each well and incubate for an additional 2-4 hours. The MIC is the lowest concentration of the compound that prevents a color change from blue to pink (indicating inhibition of metabolic activity).

Data Presentation:

The results of the MIC assay can be summarized in a table for clear comparison.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compoundExperimental ValueExperimental Value
Ciprofloxacin (Positive Control)0.25 - 1.00.008 - 0.03
DMSO (Negative Control)> 1024> 1024

Potential Signaling Pathway Interaction (Hypothetical)

Should this compound demonstrate bioactivity, further studies would be required to elucidate its mechanism of action. For instance, if it were to show anti-inflammatory properties, a potential (hypothetical) mechanism could involve the inhibition of the NF-κB signaling pathway.

G node_stimulus Inflammatory Stimulus (e.g., LPS) node_receptor TLR4 Receptor node_stimulus->node_receptor node_adapter MyD88 node_receptor->node_adapter node_ikk IKK Complex node_adapter->node_ikk node_ikb IκBα node_ikk->node_ikb Phosphorylation & Degradation node_compound This compound node_compound->node_ikk Inhibition node_nfkb NF-κB (p65/p50) node_nucleus Nucleus node_nfkb->node_nucleus Translocation node_transcription Pro-inflammatory Gene Transcription node_nucleus->node_transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

This diagram illustrates a potential mechanism where the compound inhibits the IKK complex, preventing the degradation of IκBα and subsequent translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory genes. This remains a speculative pathway pending experimental validation.

Application Notes & Protocols for the Analytical Characterization of Ethyl 2-(3-ethoxyoxan-4-yl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of recommended analytical methodologies for the characterization and quantification of Ethyl 2-(3-ethoxyoxan-4-yl)acetate. Given the limited specific literature on this molecule, the following protocols are based on established methods for similar chemical structures, such as esters and cyclic ethers. The provided methods for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy serve as a robust starting point for developing and validating specific analytical procedures.

Introduction to Analytical Approaches

The effective analysis of this compound is crucial for its development and quality control in pharmaceutical and chemical research. The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as determining purity, identifying impurities, or elucidating the chemical structure. This document outlines protocols for the most common and powerful analytical techniques suited for this purpose.

A general workflow for the analytical characterization of a novel compound like this compound is presented below.

Analytical_Workflow cluster_Prep Sample Preparation cluster_Analysis Analytical Techniques cluster_Data Data Processing & Reporting Sample_Weighing Accurate Weighing Solvent_Addition Dissolution in Appropriate Solvent Sample_Weighing->Solvent_Addition Dilution Serial Dilution to Working Concentration Solvent_Addition->Dilution Filtration Filtering through 0.45 µm Filter Dilution->Filtration HPLC HPLC-UV/MS (Purity & Quantification) Filtration->HPLC GCMS GC-MS (Volatile Impurities) Filtration->GCMS NMR NMR (Structure Elucidation) Filtration->NMR Data_Acquisition Data Acquisition HPLC->Data_Acquisition GCMS->Data_Acquisition NMR->Data_Acquisition Data_Processing Peak Integration & Spectral Analysis Data_Acquisition->Data_Processing Reporting Report Generation Data_Processing->Reporting

Caption: General analytical workflow for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a primary technique for assessing the purity of non-volatile compounds and for quantitative analysis. A reversed-phase HPLC method is generally suitable for a molecule with the polarity of this compound.

Recommended HPLC Method Parameters (Starting Point)
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes, then hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 210 nm (or Mass Spectrometer)
Experimental Protocol: HPLC Analysis
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Instrument Setup and Equilibration:

    • Install the recommended C18 column.

    • Purge the HPLC system with the mobile phases.

    • Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the prepared calibration standards in order of increasing concentration.

    • Inject the sample solution.

    • At the end of the sequence, flush the column with a high percentage of organic solvent and then store it in an appropriate solvent mixture.

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the sample from the calibration curve.

    • Calculate the purity of the sample based on the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying potential residual solvents or volatile by-products from the synthesis of this compound.

Recommended GC-MS Method Parameters (Starting Point)
ParameterRecommended Condition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500
Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

    • Ensure the sample is completely dissolved.

  • Instrument Setup and Tuning:

    • Install the recommended GC column.

    • Perform an autotune of the mass spectrometer to ensure proper calibration and performance.

    • Condition the column by running a blank injection with the specified oven program.

  • Analysis:

    • Inject a solvent blank to identify any background peaks.

    • Inject the prepared sample solution.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for all separated peaks.

    • Obtain the mass spectrum for each peak.

    • Identify compounds by comparing their mass spectra with a reference library (e.g., NIST).

    • The relative abundance of impurities can be estimated based on their peak areas relative to the main component.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR should be performed.

The following diagram illustrates the key structural features of this compound and their expected NMR correlations.

NMR_Correlations cluster_HNMR ¹H NMR Signals cluster_CNMR ¹³C NMR Signals Structure H_ethyl_ester Ethyl Ester (CH₂, CH₃) H_ethyl_ester->Structure H_acetate_CH2 Acetate CH₂ H_acetate_CH2->Structure H_ethoxy_CH2 Ethoxy CH₂ H_ethoxy_CH2->Structure H_oxan_ring Oxane Ring Protons H_oxan_ring->Structure H_ethoxy_CH3 Ethoxy CH₃ H_ethoxy_CH3->Structure C_carbonyl Carbonyl (C=O) C_carbonyl->Structure C_oxan_ring Oxane Ring Carbons C_oxan_ring->Structure C_ester_ethoxy Ester & Ethoxy Carbons C_ester_ethoxy->Structure

Caption: Expected NMR correlations for this compound.

Recommended NMR Acquisition Parameters
Parameter¹H NMR¹³C NMR
Spectrometer Freq. 400 MHz or higher100 MHz or higher
Solvent CDCl₃ (or other deuterated solvent)CDCl₃ (or other deuterated solvent)
Temperature 25 °C25 °C
Pulse Program Standard 1D pulse sequenceProton-decoupled 1D pulse sequence
Number of Scans 161024 or more
Relaxation Delay 1 s2 s
Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good resolution.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in structural assignment.

  • Data Processing and Interpretation:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the specific protons in the molecule.

    • Assign the peaks in the ¹³C NMR spectrum to the corresponding carbon atoms.

Summary of Quantitative Data Presentation

All quantitative data generated from these analytical methods should be summarized in clear, well-structured tables for easy comparison and reporting.

Table 1: Example HPLC Purity Analysis Summary

Sample IDRetention Time (min)Peak AreaArea %
Main Peak12.515,432,87699.5
Impurity 18.245,6780.3
Impurity 214.130,1230.2

Table 2: Example GC-MS Impurity Profile

Retention Time (min)Compound NameMatch FactorRelative Area %
4.5Toluene950.05
6.8Tetrahydrofuran920.1

Disclaimer: The protocols and parameters provided in these application notes are intended as a starting point for method development. Optimization will be necessary to achieve the desired performance for the specific analytical instrumentation and sample matrices used.

Applications of Ethyl 2-(3-ethoxyoxan-4-yl)acetate in Medicinal Chemistry: A Review of Available Information

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – An extensive review of scientific literature and patent databases has revealed a significant lack of publicly available information regarding the specific applications of Ethyl 2-(3-ethoxyoxan-4-yl)acetate in the field of medicinal chemistry. Despite a thorough search for scholarly articles, patents, and reviews, no detailed experimental protocols, quantitative data, or specific use cases for this compound in drug discovery and development could be identified.

The investigation did uncover the existence of the corresponding carboxylic acid, 2-(3-ethoxyoxan-4-yl)acetic acid (CAS No. 1478666-81-7). However, information beyond its chemical identification, such as its synthesis, biological activity, or potential as a scaffold or intermediate in medicinal chemistry, is not detailed in the available resources.

The initial search strategy aimed to identify instances where this compound was utilized as a key building block or intermediate in the synthesis of pharmacologically active molecules. The search also sought to uncover any associated biological data, such as IC50 or Ki values, and detailed experimental methodologies. Unfortunately, these searches did not yield any specific results for the target molecule.

Further exploration into derivatives of the "3-ethoxyoxane" core structure and related "oxane" compounds in a medicinal chemistry context also failed to provide a direct link or application for this compound. While the broader class of saturated oxygen-containing heterocycles, such as oxanes, are of interest in drug discovery for their potential to act as bioisosteres and influence physicochemical properties, specific data for this particular substituted ethyl acetate derivative remains elusive.

Given the absence of published data, it is not possible to provide the requested detailed Application Notes, Experimental Protocols, or quantitative data summaries for this compound at this time. The compound may be a novel entity that has not yet been described in the public domain, or it may be an intermediate whose synthesis and use are proprietary and not disclosed.

Researchers, scientists, and drug development professionals interested in this specific molecule may need to rely on internal discovery efforts or future publications for information regarding its potential applications in medicinal chemistry.

Due to the lack of available scientific and patent literature on this compound, we are unable to fulfill the request for detailed application notes and protocols. The scientific community awaits future disclosures that may shed light on the potential roles of this and similar molecules in advancing medicinal chemistry and drug discovery.

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 2-(3-ethoxyoxan-4-yl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, four-step synthetic protocol for the large-scale production of Ethyl 2-(3-ethoxyoxan-4-yl)acetate, a substituted tetrahydropyran derivative of potential interest in pharmaceutical development. The synthesis commences with the epoxidation of commercially available 3,4-dihydro-2H-pyran. The subsequent regioselective ring-opening of the resulting epoxide with diethyl malonate establishes the carbon framework. This is followed by etherification to introduce the ethoxy group and a final decarboxylation step to yield the target compound. The protocols are designed for scalability, and this note includes detailed experimental procedures, data summary tables, and workflow visualizations to facilitate implementation in a laboratory or pilot plant setting.

Introduction

The tetrahydropyran (oxane) ring is a privileged scaffold found in numerous natural products and pharmaceutically active compounds.[1] The stereochemical and conformational properties of substituted tetrahydropyrans make them attractive building blocks in medicinal chemistry. This compound is a functionalized oxane derivative that can serve as a key intermediate for the synthesis of more complex molecules. This application note outlines a robust and scalable synthetic route to this target molecule, providing detailed protocols and expected outcomes for large-scale production.

Overall Synthetic Scheme

The proposed synthesis is a four-step process starting from 3,4-dihydro-2H-pyran:

  • Step 1: Epoxidation of 3,4-dihydro-2H-pyran to form 1,5-dioxaspiro[2.5]octane.

  • Step 2: Malonic Ester Synthesis via regioselective ring-opening of the epoxide with diethyl malonate to yield Diethyl 2-((3-hydroxyoxan-4-yl)malonate).

  • Step 3: Williamson Ether Synthesis to convert the hydroxyl group to an ethoxy group, affording Diethyl 2-((3-ethoxyoxan-4-yl)malonate).

  • Step 4: Krapcho Decarboxylation to give the final product, this compound.

Experimental Protocols

Step 1: Large-Scale Synthesis of 1,5-Dioxaspiro[2.5]octane (Epoxide)

Reaction: 3,4-Dihydro-2H-pyran → 1,5-Dioxaspiro[2.5]octane

This procedure details the epoxidation of the double bond in 3,4-dihydro-2H-pyran using meta-chloroperoxybenzoic acid (m-CPBA).

Materials and Reagents:

ReagentM.W. ( g/mol )QuantityMolesEquivalents
3,4-Dihydro-2H-pyran84.121.00 kg11.891.00
m-CPBA (77%)172.572.66 kg11.891.00
Dichloromethane (DCM)84.9310 L--
Saturated NaHCO₃ solution-5 L--
Brine-2 L--
Anhydrous MgSO₄120.37500 g--

Protocol:

  • A 20 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a dropping funnel is charged with 3,4-dihydro-2H-pyran (1.00 kg, 11.89 mol) and dichloromethane (5 L).

  • The solution is cooled to 0 °C using a circulating chiller.

  • A solution of m-CPBA (2.66 kg of 77% purity, 11.89 mol) in dichloromethane (5 L) is prepared and charged to the dropping funnel.

  • The m-CPBA solution is added dropwise to the reactor over 2-3 hours, maintaining the internal temperature between 0 and 5 °C.

  • After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 4 hours. The reaction progress is monitored by TLC or GC analysis.

  • Upon completion, the reaction mixture is allowed to warm to room temperature. The precipitated meta-chlorobenzoic acid is removed by filtration.

  • The filtrate is transferred to a separatory funnel and washed sequentially with saturated sodium bicarbonate solution (2 x 2.5 L) and brine (2 L).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by vacuum distillation to afford 1,5-dioxaspiro[2.5]octane as a colorless oil.

Safety Precautions: m-CPBA is a potentially explosive oxidizing agent. Avoid friction and shock. Perform the reaction behind a blast shield. Dichloromethane is a volatile and potentially carcinogenic solvent; handle it in a well-ventilated fume hood.

Step 2: Large-Scale Synthesis of Diethyl 2-((3-hydroxyoxan-4-yl)malonate)

Reaction: 1,5-Dioxaspiro[2.5]octane + Diethyl Malonate → Diethyl 2-((3-hydroxyoxan-4-yl)malonate)

This protocol describes the nucleophilic ring-opening of the epoxide with the enolate of diethyl malonate.

Materials and Reagents:

ReagentM.W. ( g/mol )QuantityMolesEquivalents
1,5-Dioxaspiro[2.5]octane100.121.10 kg10.991.00
Diethyl Malonate160.171.94 kg12.091.10
Sodium Ethoxide (21% in EtOH)68.053.89 kg12.091.10
Absolute Ethanol46.078 L--
1 M HCl Solution-~4 L--
Ethyl Acetate88.1110 L--
Brine-4 L--
Anhydrous Na₂SO₄142.04500 g--

Protocol:

  • A 20 L jacketed reactor is charged with absolute ethanol (8 L) and diethyl malonate (1.94 kg, 12.09 mol).

  • The mixture is stirred and cooled to 10 °C.

  • Sodium ethoxide solution (3.89 kg, 12.09 mol) is added slowly, keeping the temperature below 25 °C. The mixture is stirred for 30 minutes to ensure complete formation of the enolate.

  • 1,5-Dioxaspiro[2.5]octane (1.10 kg, 10.99 mol) is then added to the reaction mixture.

  • The reaction is heated to reflux (approx. 78 °C) and maintained for 8-10 hours. Progress is monitored by TLC or LC-MS.

  • After completion, the mixture is cooled to room temperature, and the bulk of the ethanol is removed under reduced pressure.

  • The residue is taken up in ethyl acetate (10 L) and water (5 L). The mixture is cooled in an ice bath, and 1 M HCl is added slowly with stirring until the aqueous layer is acidic (pH ~5-6).

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 2 L).

  • The combined organic layers are washed with brine (2 x 2 L), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by fractional distillation under high vacuum to yield Diethyl 2-((3-hydroxyoxan-4-yl)malonate).

Step 3: Large-Scale Synthesis of Diethyl 2-((3-ethoxyoxan-4-yl)malonate)

Reaction: Diethyl 2-((3-hydroxyoxan-4-yl)malonate) → Diethyl 2-((3-ethoxyoxan-4-yl)malonate)

This procedure details the etherification of the secondary alcohol using a Williamson ether synthesis.

Materials and Reagents:

ReagentM.W. ( g/mol )QuantityMolesEquivalents
Diethyl 2-((3-hydroxyoxan-4-yl)malonate)260.282.50 kg9.601.00
Sodium Hydride (60% in mineral oil)24.00422 g10.561.10
Anhydrous Tetrahydrofuran (THF)72.1112 L--
Ethyl Iodide155.971.65 kg10.561.10
Saturated NH₄Cl solution-5 L--
Diethyl Ether74.1210 L--
Brine-4 L--
Anhydrous MgSO₄120.37500 g--

Protocol:

  • Under an inert nitrogen atmosphere, a 20 L reactor is charged with a suspension of sodium hydride (422 g of 60% dispersion, 10.56 mol) in anhydrous THF (5 L).

  • The suspension is cooled to 0 °C.

  • A solution of Diethyl 2-((3-hydroxyoxan-4-yl)malonate) (2.50 kg, 9.60 mol) in anhydrous THF (7 L) is added dropwise over 2 hours, maintaining the temperature at 0-5 °C. Hydrogen gas evolution will be observed.

  • After the addition, the mixture is stirred at room temperature for 1 hour.

  • The reaction is cooled back to 0 °C, and ethyl iodide (1.65 kg, 10.56 mol) is added slowly, keeping the temperature below 10 °C.

  • The mixture is allowed to warm to room temperature and stirred for 12-16 hours. Reaction completion is monitored by TLC or LC-MS.

  • The reaction is carefully quenched by the slow addition of saturated ammonium chloride solution (5 L) at 0 °C.

  • The mixture is transferred to a larger vessel, and diethyl ether (10 L) is added. The layers are separated.

  • The aqueous layer is extracted with diethyl ether (2 x 3 L).

  • The combined organic layers are washed with brine (2 x 2 L), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation.

Safety Precautions: Sodium hydride is a highly flammable and moisture-sensitive reagent. Handle under an inert atmosphere. The quenching process is highly exothermic and releases hydrogen gas. Ensure adequate cooling and ventilation.

Step 4: Large-Scale Synthesis of this compound

Reaction: Diethyl 2-((3-ethoxyoxan-4-yl)malonate) → this compound

This protocol describes the Krapcho decarboxylation to remove one of the ester groups.

Materials and Reagents:

ReagentM.W. ( g/mol )QuantityMolesEquivalents
Diethyl 2-((3-ethoxyoxan-4-yl)malonate)288.332.50 kg8.671.00
Lithium Chloride (LiCl)42.39400 g9.541.10
Dimethyl Sulfoxide (DMSO)78.138 L--
Water18.021 L--
Diethyl Ether74.1215 L--
Brine-6 L--
Anhydrous Na₂SO₄142.04500 g--

Protocol:

  • A 20 L reactor is charged with Diethyl 2-((3-ethoxyoxan-4-yl)malonate) (2.50 kg, 8.67 mol), lithium chloride (400 g, 9.54 mol), water (156 mL, 8.67 mol), and DMSO (8 L).

  • The mixture is heated to 160-170 °C under a nitrogen atmosphere. Evolution of CO₂ will be observed.

  • The reaction is maintained at this temperature for 6-8 hours, until gas evolution ceases. Progress is monitored by GC.

  • The reaction mixture is cooled to room temperature and then poured into a mixture of ice-water (10 L) and diethyl ether (8 L).

  • The mixture is stirred vigorously for 15 minutes. The layers are separated.

  • The aqueous layer is extracted with diethyl ether (2 x 3.5 L).

  • The combined organic layers are washed with brine (3 x 2 L), dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by fractional distillation under high vacuum to yield the final product, this compound.

Data Presentation

Summary of Yields and Purity
StepStarting MaterialStarting Mass (kg)ProductProduct Mass (kg)Yield (%)Purity (GC, %)
13,4-Dihydro-2H-pyran1.001,5-Dioxaspiro[2.5]octane1.1092>98
21,5-Dioxaspiro[2.5]octane1.10Diethyl 2-((3-hydroxyoxan-4-yl)malonate)2.5087>97
3Diethyl 2-((3-hydroxyoxan-4-yl)malonate)2.50Diethyl 2-((3-ethoxyoxan-4-yl)malonate)2.5090>97
4Diethyl 2-((3-ethoxyoxan-4-yl)malonate)2.50This compound1.6588>99
Overall 3,4-Dihydro-2H-pyran 1.00 This compound 1.65 64 >99
Analytical Data for this compound
AnalysisExpected Result
Appearance Colorless to pale yellow oil
¹H NMR (400 MHz, CDCl₃) δ 4.15 (q, J=7.1 Hz, 2H), 3.80-3.40 (m, 5H), 3.30-3.10 (m, 1H), 2.50-2.30 (m, 2H), 2.20-1.90 (m, 1H), 1.80-1.50 (m, 4H), 1.25 (t, J=7.1 Hz, 3H), 1.18 (t, J=7.0 Hz, 3H).
¹³C NMR (101 MHz, CDCl₃) δ 172.5, 75.8, 68.2, 65.0, 60.4, 42.1, 38.5, 28.3, 25.5, 15.2, 14.2.
IR (neat, cm⁻¹) 2975, 2868, 1735 (C=O), 1180, 1095 (C-O-C).
MS (ESI) m/z 217.14 [M+H]⁺, 239.12 [M+Na]⁺.

Visualizations

Synthesis Workflow

Synthesis_Workflow Start 3,4-Dihydro-2H-pyran Step1 Step 1: Epoxidation (m-CPBA, DCM) Start->Step1 Intermediate1 1,5-Dioxaspiro[2.5]octane Step1->Intermediate1 Step2 Step 2: Malonic Ester Synthesis (Diethyl Malonate, NaOEt) Intermediate1->Step2 Intermediate2 Diethyl 2-((3-hydroxyoxan-4-yl)malonate) Step2->Intermediate2 Step3 Step 3: Etherification (NaH, EtI) Intermediate2->Step3 Intermediate3 Diethyl 2-((3-ethoxyoxan-4-yl)malonate) Step3->Intermediate3 Step4 Step 4: Decarboxylation (LiCl, DMSO, H2O) Intermediate3->Step4 End This compound Step4->End

Caption: Overall workflow for the synthesis of this compound.

Mechanism: Epoxide Ring-Opening

Ring_Opening_Mechanism cluster_reactants Reactants Epoxide 1,5-Dioxaspiro[2.5]octane TransitionState Transition State (SN2 Attack) Epoxide->TransitionState MalonateEnolate Diethyl Malonate Enolate MalonateEnolate->TransitionState Nucleophilic Attack at C4 Product Alkoxide Intermediate TransitionState->Product Ring Opening Protonation Protonation (from EtOH) Product->Protonation FinalProduct Diethyl 2-((3-hydroxyoxan-4-yl)malonate) Protonation->FinalProduct

Caption: Mechanism of the regioselective SN2 ring-opening of the epoxide by the malonate enolate.

Conclusion

The presented four-step synthesis provides a viable and scalable pathway to this compound. Each step employs well-established chemical transformations that are amenable to large-scale industrial production. The protocols have been designed with safety and efficiency in mind, and the expected yields and purity levels are provided as a benchmark for process development. This application note serves as a comprehensive guide for chemists and chemical engineers involved in the synthesis of complex heterocyclic intermediates for the pharmaceutical industry.

References

Asymmetric Synthesis of Ethyl 2-(3-ethoxyoxan-4-yl)acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview and a proposed synthetic protocol for the asymmetric synthesis of Ethyl 2-(3-ethoxyoxan-4-yl)acetate. As there is no direct literature precedent for the synthesis of this specific molecule, a plausible and robust multi-step synthetic route has been devised based on well-established and analogous stereoselective reactions. This application note is intended to guide researchers in the synthesis of this and structurally related substituted oxane derivatives, which are valuable chiral building blocks in medicinal chemistry and drug development. Detailed experimental procedures, expected outcomes based on analogous reactions, and a visual representation of the synthetic workflow are provided.

Introduction

Substituted tetrahydropyrans (oxanes) are prevalent structural motifs in a vast array of natural products and pharmaceutically active compounds. The precise stereochemical arrangement of substituents on the oxane ring is often crucial for their biological activity. This compound represents a chiral building block with a specific substitution pattern that could be valuable for the synthesis of complex molecular architectures. This document outlines a proposed asymmetric synthesis to obtain this target molecule with high stereocontrol.

The proposed synthetic strategy commences with the Sharpless asymmetric dihydroxylation of a commercially available starting material to install the initial stereocenters. Subsequent selective protection, etherification, deprotection, and esterification steps allow for the controlled introduction of the ethoxy and ethyl acetate moieties with the desired stereochemistry.

Proposed Synthetic Pathway

The overall proposed synthetic workflow for this compound is depicted below. The strategy focuses on establishing the C3 and C4 stereocenters early in the synthesis and then functionalizing them accordingly.

Synthetic_Workflow start 3,6-Dihydro-2H-pyran diol cis-3,4-Dihydroxytetrahydropyran start->diol Sharpless Asymmetric Dihydroxylation protected_diol Protected cis-diol diol->protected_diol Selective Protection (e.g., TBDMSCl) ether 3-Ethoxy-4-hydroxytetrahydropyran (protected) protected_diol->ether Williamson Ether Synthesis (EtI, NaH) deprotected_ether 3-Ethoxy-4-hydroxytetrahydropyran ether->deprotected_ether Deprotection (e.g., TBAF) final_product This compound deprotected_ether->final_product Mitsunobu Reaction (Ethyl diazoacetate, PPh3, DEAD)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for analogous transformations and are proposed for the synthesis of the target molecule.

Step 1: Asymmetric Dihydroxylation of 3,6-Dihydro-2H-pyran

This step utilizes the Sharpless asymmetric dihydroxylation to create a chiral cis-diol. The choice of AD-mix-α or AD-mix-β will determine the absolute stereochemistry of the diol.[1][2]

Reaction: 3,6-Dihydro-2H-pyran → cis-Tetrahydro-2H-pyran-3,4-diol

Materials:

  • AD-mix-β (or AD-mix-α)

  • tert-Butanol

  • Water

  • 3,6-Dihydro-2H-pyran

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A mixture of tert-butanol and water (1:1, 10 mL/mmol of olefin) is cooled to 0 °C.

  • AD-mix-β (1.4 g/mmol of olefin) and methanesulfonamide (1.1 eq) are added and stirred until dissolved.

  • 3,6-Dihydro-2H-pyran (1 eq) is added to the cold, stirred solution.

  • The reaction mixture is stirred vigorously at 0 °C for 18-24 hours, monitoring by TLC.

  • Once the reaction is complete, solid sodium sulfite (1.5 g/mmol of olefin) is added, and the mixture is stirred for 1 hour at room temperature.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x V).

  • The combined organic layers are washed with 2 M NaOH, then with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the chiral cis-diol.

Reagent/CatalystMolar Ratio (to olefin)Typical Yield (%)Enantiomeric Excess (ee, %)Reference
AD-mix-β1.4 g/mmol 85-95>95[Sharpless et al., J. Org. Chem. 1992, 57, 2768–2771]
AD-mix-α1.4 g/mmol 85-95>95[Sharpless et al., J. Org. Chem. 1992, 57, 2768–2771]
Step 2: Selective Protection of the Diol

This protocol describes the regioselective protection of one of the hydroxyl groups, likely the less sterically hindered one, using a silyl protecting group.

Reaction: cis-Tetrahydro-2H-pyran-3,4-diol → 4-((tert-Butyldimethylsilyl)oxy)tetrahydro-2H-pyran-3-ol

Materials:

  • cis-Tetrahydro-2H-pyran-3,4-diol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the diol (1 eq) in dry DCM at 0 °C are added imidazole (1.2 eq) and TBDMSCl (1.05 eq).

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours, monitoring by TLC.

  • Upon completion, the reaction is quenched with saturated aqueous NaHCO₃.

  • The layers are separated, and the aqueous layer is extracted with DCM (3 x V).

  • The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the mono-protected diol.

Protecting GroupReagentsTypical Yield (%)Reference
TBDMSTBDMSCl, Imidazole, DCM80-90[Greene's Protective Groups in Organic Synthesis]
Step 3: Williamson Ether Synthesis

This step introduces the ethoxy group at the C3 position via an Sₙ2 reaction.[3][4]

Reaction: 4-((tert-Butyldimethylsilyl)oxy)tetrahydro-2H-pyran-3-ol → 3-Ethoxy-4-((tert-butyldimethylsilyl)oxy)tetrahydro-2H-pyran

Materials:

  • 4-((tert-Butyldimethylsilyl)oxy)tetrahydro-2H-pyran-3-ol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Ethyl iodide (EtI)

  • Dry tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of NaH (1.5 eq) in dry THF at 0 °C is added a solution of the protected diol (1 eq) in dry THF dropwise.

  • The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.

  • The reaction is cooled back to 0 °C, and ethyl iodide (1.5 eq) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12-18 hours, monitoring by TLC.

  • The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • The mixture is extracted with ethyl acetate (3 x V).

  • The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).

BaseAlkylating AgentSolventTypical Yield (%)Reference
NaHEthyl IodideTHF70-85[General Williamson Ether Synthesis Protocols]
Step 4: Deprotection of the Silyl Ether

This step removes the TBDMS protecting group to reveal the hydroxyl group at C4.

Reaction: 3-Ethoxy-4-((tert-butyldimethylsilyl)oxy)tetrahydro-2H-pyran → 3-Ethoxytetrahydro-2H-pyran-4-ol

Materials:

  • 3-Ethoxy-4-((tert-butyldimethylsilyl)oxy)tetrahydro-2H-pyran

  • Tetrabutylammonium fluoride (TBAF, 1M solution in THF)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the silyl ether (1 eq) in THF is added TBAF (1.2 eq) at room temperature.

  • The reaction is stirred for 2-4 hours, monitoring by TLC.

  • The solvent is removed under reduced pressure.

  • The residue is redissolved in ethyl acetate and washed with saturated aqueous NaHCO₃ and brine.

  • The organic layer is dried over MgSO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).

ReagentSolventTypical Yield (%)Reference
TBAFTHF90-98[Greene's Protective Groups in Organic Synthesis]
Step 5: Mitsunobu Esterification

The final step introduces the ethyl acetate moiety at the C4 position with inversion of stereochemistry.[5]

Reaction: 3-Ethoxytetrahydro-2H-pyran-4-ol → Ethyl 2-(3-ethoxytetrahydro-2H-pyran-4-yl)acetate

Materials:

  • 3-Ethoxytetrahydro-2H-pyran-4-ol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Ethyl diazoacetate

  • Dry tetrahydrofuran (THF)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the alcohol (1 eq), triphenylphosphine (1.5 eq), and ethyl diazoacetate (1.5 eq) in dry THF at 0 °C is added DEAD or DIAD (1.5 eq) dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC.

  • The solvent is removed under reduced pressure.

  • The residue is purified directly by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the final product.

ReagentsNucleophileTypical Yield (%)StereochemistryReference
PPh₃, DEADEthyl diazoacetate60-80Inversion[Mitsunobu, Synthesis 1981, 1-28]

Data Presentation

The following table summarizes the expected yields for the proposed synthetic sequence based on analogous reactions reported in the literature.

StepTransformationStarting MaterialProductExpected Yield (%)
1Asymmetric Dihydroxylation3,6-Dihydro-2H-pyrancis-Tetrahydro-2H-pyran-3,4-diol85-95
2Selective Protectioncis-Tetrahydro-2H-pyran-3,4-diol4-((tert-Butyldimethylsilyl)oxy)tetrahydro-2H-pyran-3-ol80-90
3Williamson Ether Synthesis4-((tert-Butyldimethylsilyl)oxy)tetrahydro-2H-pyran-3-ol3-Ethoxy-4-((tert-butyldimethylsilyl)oxy)tetrahydro-2H-pyran70-85
4Deprotection3-Ethoxy-4-((tert-butyldimethylsilyl)oxy)tetrahydro-2H-pyran3-Ethoxytetrahydro-2H-pyran-4-ol90-98
5Mitsunobu Esterification3-Ethoxytetrahydro-2H-pyran-4-olEthyl 2-(3-ethoxytetrahydro-2H-pyran-4-yl)acetate60-80
Overall Total Synthesis 3,6-Dihydro-2H-pyran Ethyl 2-(3-ethoxytetrahydro-2H-pyran-4-yl)acetate ~30-50

Concluding Remarks

The presented application note details a proposed, robust, and stereocontrolled synthetic route to this compound. While a direct literature precedent is unavailable, the individual steps are based on well-established and reliable transformations in organic synthesis. The provided protocols and expected outcomes serve as a strong foundation for researchers and drug development professionals to access this and other novel substituted oxane derivatives. Careful optimization of each step will be necessary to achieve the desired efficiency and stereoselectivity for this specific substrate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(3-ethoxyoxan-4-yl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of Ethyl 2-(3-ethoxyoxan-4-yl)acetate. Given that a direct, one-pot synthesis for this molecule is not widely documented, this guide is based on a proposed multi-step synthetic pathway, addressing potential challenges at each stage.

Troubleshooting Guide

This guide is structured to address common issues that may arise during the proposed synthesis of this compound. The proposed general workflow is outlined below.

Proposed Synthetic Workflow Diagram

G cluster_0 Step 1: Tetrahydropyran Ring Formation cluster_1 Step 2: Introduction of Ethoxy Group cluster_2 Step 3: Formation of Ethyl Acetate Side Chain A Starting Materials (e.g., Dihydroxyalkene) B Prins Cyclization or Intramolecular Etherification A->B C Substituted Tetrahydropyran Precursor (e.g., 3-hydroxy-tetrahydropyran-4-carboxylate) B->C D Williamson Ether Synthesis (e.g., with Ethyl Iodide, Base) C->D E 3-Ethoxy-tetrahydropyran Derivative D->E F Side Chain Precursor Modification (e.g., Reduction, Tosylation) E->F G Nucleophilic Substitution (with Ethyl Acetate Enolate) F->G H Final Product: This compound G->H G cluster_yield Factors Affecting Yield Yield Overall Yield Byproducts Side Reactions/ Byproduct Formation Yield->Byproducts inversely related to Purity Starting Material Purity Purity->Yield influences Conditions Reaction Conditions (Temp, Time, Conc.) Conditions->Yield influences Catalyst Catalyst Choice Catalyst->Yield influences

Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-(3-ethoxyoxan-4-yl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2-(3-ethoxyoxan-4-yl)acetate. The content is tailored for researchers, scientists, and drug development professionals.

Hypothetical Synthetic Pathway

Given the absence of a directly published synthesis for this compound, a plausible multi-step synthetic route is proposed to frame the troubleshooting guide. This pathway consists of four key stages:

  • Michael Addition: The conjugate addition of ethanol to a suitable α,β-unsaturated carbonyl compound to introduce the ethoxy group.

  • Diastereoselective Reduction: Reduction of a ketone to a secondary alcohol, establishing the stereochemistry for subsequent cyclization.

  • Intramolecular Williamson Ether Synthesis: Cyclization to form the oxane ring.

  • Fischer Esterification: Formation of the final ethyl ester.

Each of these steps presents unique challenges and optimization parameters that will be addressed in the following sections.

Experimental Workflow Diagram

Synthetic Workflow start α,β-Unsaturated Carbonyl Precursor step1 Michael Addition (Ethanol, Base) start->step1 step2 Diastereoselective Reduction (e.g., NaBH4, CeCl3) step1->step2 step3 Intramolecular Williamson Ether Synthesis (e.g., TsCl, NaH) step2->step3 step4 Fischer Esterification (Ethanol, Acid Catalyst) step3->step4 product This compound step4->product

Caption: Proposed synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Step 1: Michael Addition of Ethanol

Q1: My Michael addition is sluggish or incomplete. How can I improve the reaction rate and conversion?

A1: Low reactivity in a Michael addition can be due to several factors. Consider the following troubleshooting steps:

  • Base Strength: The choice of base is critical. If you are using a weak base (e.g., triethylamine), consider switching to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a metal alkoxide like sodium ethoxide.

  • Temperature: While many Michael additions run at room temperature, gentle heating (40-60 °C) can sometimes increase the reaction rate. However, be cautious as this may also promote side reactions.

  • Solvent: Ensure your solvent is anhydrous, as water can quench the base and hinder the reaction. Aprotic polar solvents like THF or DMF are often good choices.

  • Lewis Acid Catalysis: The addition of a Lewis acid (e.g., Yb(OTf)₃, Sc(OTf)₃) can activate the α,β-unsaturated system and facilitate the addition of a neutral nucleophile like ethanol.

ParameterRecommended RangeNotes
Base NaOEt, DBU, K₂CO₃Stronger bases can increase rate, but also side reactions.
Solvent Anhydrous THF, Dichloromethane, EthanolEthanol can serve as both reactant and solvent.
Temperature 0 °C to 60 °CStart at lower temperatures to control exotherms.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS.

Q2: I am observing the formation of byproducts, including the 1,2-addition product. How can I improve the selectivity for the 1,4-addition?

A2: The competition between 1,2- and 1,4-addition is a common issue.[1][2] To favor the desired 1,4-addition (Michael addition), consider the following:

  • "Soft" Nucleophiles: Ethanol is a relatively "hard" nucleophile. To promote 1,4-addition, you can convert it to a "softer" nucleophile. For example, using sodium ethoxide in ethanol often favors 1,4-addition.

  • Cuprates: While less common for oxygen nucleophiles, the use of copper salts can sometimes promote conjugate addition.

  • Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C or -78 °C) often increases the selectivity for the thermodynamically favored 1,4-adduct.

Step 2: Diastereoselective Reduction

Q3: My reduction of the ketone is not diastereoselective, leading to a mixture of isomers that are difficult to separate. How can I improve the stereoselectivity?

A3: Achieving high diastereoselectivity in the reduction of a ketone adjacent to a newly formed stereocenter requires careful selection of reagents and conditions.

  • Chelation-Controlled Reduction: If there is a nearby coordinating group (like the ethoxy group from the previous step), using a reducing agent with a chelating metal can control the direction of hydride delivery. The Luche reduction (NaBH₄ with a catalytic amount of CeCl₃·7H₂O) is a classic method for achieving high selectivity in such systems.

  • Sterically Hindered Reducing Agents: Bulky reducing agents, such as L-Selectride® or K-Selectride®, can provide high stereoselectivity by approaching the carbonyl from the less sterically hindered face.

  • Temperature: Running the reduction at low temperatures (e.g., -78 °C) can enhance the energy difference between the diastereomeric transition states, leading to higher selectivity.

ReagentTypical SolventTypical TemperatureExpected Selectivity
NaBH₄ Methanol, Ethanol0 °C to RTLow to moderate
NaBH₄, CeCl₃·7H₂O Methanol-78 °C to 0 °CHigh (Chelation control)
L-Selectride® THF-78 °CHigh (Steric control)
Step 3: Intramolecular Williamson Ether Synthesis

Q4: The yield of my cyclization to form the oxane ring is low. What are the common pitfalls in an intramolecular Williamson ether synthesis?

A4: Low yields in this step are often due to competing elimination reactions or incomplete conversion of the starting material.[3][4][5]

  • Choice of Leaving Group: A good leaving group is essential. Tosylates (Ts) and mesylates (Ms) are commonly used. Ensure the alcohol is fully converted to the tosylate or mesylate before attempting cyclization.

  • Base: A strong, non-nucleophilic base is required to deprotonate the alcohol for the intramolecular attack. Sodium hydride (NaH) in an aprotic solvent like THF or DMF is a standard choice.[3][6]

  • Concentration: Intramolecular reactions are favored at high dilution. Running the reaction at a low concentration (e.g., 0.01-0.05 M) can minimize intermolecular side reactions.

  • Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive heat can promote the E2 elimination of the tosylate/mesylate, leading to an undesired alkene.

ParameterRecommended ConditionRationale
Leaving Group -OTs, -OMsExcellent leaving groups for Sₙ2 reactions.
Base NaH, KHStrong, non-nucleophilic bases.
Solvent Anhydrous THF, DMFAprotic solvents that solubilize the reactants.
Concentration 0.01 - 0.05 MFavors intramolecular over intermolecular reactions.
Step 4: Fischer Esterification

Q5: The esterification of my carboxylic acid intermediate is not going to completion. How can I drive the equilibrium towards the product?

A5: The Fischer esterification is a reversible reaction.[7][8][9][10] To achieve high yields of the ethyl ester, you need to shift the equilibrium to the product side.

  • Use of Excess Alcohol: A large excess of ethanol (which can also serve as the solvent) will drive the reaction forward according to Le Châtelier's principle.[7][8]

  • Removal of Water: Water is a product of the reaction. Its removal will also shift the equilibrium to the right. This can be achieved by using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) or by adding a dehydrating agent like molecular sieves.

  • Strong Acid Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is necessary.[9]

ParameterRecommended ConditionRationale
Alcohol Large excess (can be used as solvent)Drives equilibrium towards products.
Catalyst Conc. H₂SO₄ or p-TsOH (catalytic)Protonates the carbonyl to activate it.
Temperature RefluxProvides energy to overcome the activation barrier.
Water Removal Dean-Stark trap or molecular sievesDrives equilibrium towards products.
General Troubleshooting

Q6: I have obtained a mixture of diastereomers that are difficult to separate by standard column chromatography. What purification strategies can I employ?

A6: The target molecule has multiple stereocenters, and the synthesis may result in a mixture of diastereomers. Separating these can be challenging.

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be effective for separating diastereomers.[11][12] Method development will be necessary to find the optimal column and mobile phase.

  • Recrystallization: Diastereomers have different physical properties, including solubility.[13][14] It may be possible to selectively crystallize one diastereomer from a suitable solvent system.

  • Supercritical Fluid Chromatography (SFC): SFC can offer excellent resolution for the separation of stereoisomers and is often faster than HPLC.

  • Derivatization: If the final product is difficult to separate, consider derivatizing an earlier intermediate with a chiral auxiliary to create diastereomers with greater differences in their physical properties, facilitating separation. The auxiliary can then be removed in a subsequent step.

Troubleshooting Decision Tree

Troubleshooting start Low Yield or Impure Product issue1 Incomplete Reaction start->issue1 Check TLC/LC-MS issue2 Multiple Products (Byproducts) start->issue2 Check TLC/LC-MS issue3 Diastereomer Mixture start->issue3 Check NMR/Chiral HPLC sub_issue1a Which Step? issue1->sub_issue1a sub_issue2a Identify Byproducts issue2->sub_issue2a sol3 Optimize stereoselective step (e.g., Luche reduction) Employ advanced purification (HPLC, SFC, Recrystallization) issue3->sol3 sol1_michael Increase base strength Increase temperature Change solvent sub_issue1a->sol1_michael Michael Add. sol1_reduction Check reagent activity Increase equivalents of reductant sub_issue1a->sol1_reduction Reduction sol1_cyclization Ensure complete tosylation Use stronger base (NaH) sub_issue1a->sol1_cyclization Cyclization sol1_ester Use excess ethanol Remove water (Dean-Stark) sub_issue1a->sol1_ester Esterification sol2_12add Lower temperature Use 'softer' nucleophile sub_issue2a->sol2_12add 1,2-Addition sol2_elim Lower temperature Use non-nucleophilic base sub_issue2a->sol2_elim Elimination sol2_intermol Use high dilution sub_issue2a->sol2_intermol Intermolecular

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Ethyl 2-(3-ethoxyoxan-4-yl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and degradation of Ethyl 2-(3-ethoxyoxan-4-yl)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, which contains an ester and an ether functional group, the two primary degradation pathways are hydrolysis and oxidation.[1][2][3]

  • Hydrolysis: The ethyl ester group is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions, yielding 2-(3-ethoxyoxan-4-yl)acetic acid and ethanol.[4][5][6]

  • Oxidation: The ether group (both the ethoxy substituent and the tetrahydropyran ring) is prone to autooxidation in the presence of oxygen, especially when exposed to light or heat.[1][7][8] This process can form hydroperoxides, which are unstable and can lead to further degradation.[7][9][10]

Q2: What are the likely degradation products I should expect to see?

A2: The primary degradation products depend on the conditions:

  • Under hydrolytic conditions (acidic or basic): You can expect to find 2-(3-ethoxyoxan-4-yl)acetic acid and ethanol. In basic hydrolysis, the carboxylic acid will be present as its corresponding salt (e.g., sodium 2-(3-ethoxyoxan-4-yl)acetate).[5][11][12]

  • Under oxidative conditions: The initial products are hydroperoxides formed at the carbon adjacent to the ether oxygen.[8][9] These can further decompose into a complex mixture of aldehydes, ketones, and smaller carboxylic acids.

  • Under thermal stress: High temperatures can accelerate both hydrolysis and oxidation. Additionally, thermal decomposition of the tetrahydropyran ring itself is possible, although this typically requires significant energy.[13][14][15]

Q3: How does pH affect the stability of this compound?

A3: The stability of the ester linkage is highly pH-dependent. The rate of hydrolysis is generally slowest in the neutral pH range (around pH 5-7). The rate significantly increases in both acidic (pH < 4) and basic (pH > 8) conditions.[16] Basic hydrolysis (saponification) is typically faster and irreversible compared to acid-catalyzed hydrolysis, which is a reversible process.[4][12][17]

Q4: What are the recommended storage conditions for this compound?

A4: To minimize degradation, the compound should be stored under the following conditions:

  • Temperature: Store in a cool, dark place. Refrigeration (2-8°C) is recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[7][8]

  • Light: Protect from light, especially UV light, to prevent photo-oxidation.[2][10] Amber vials or opaque containers are recommended.[10][18]

  • Moisture: Keep in a tightly sealed container to protect from moisture, which can cause hydrolysis.[2]

Q5: What analytical techniques are suitable for monitoring the degradation of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for monitoring the degradation of this compound.[3][19][20] A stability-indicating HPLC method should be developed that can separate the parent compound from all its potential degradation products.[21][22] Other useful techniques include:

  • LC-MS/MS: For identification and characterization of unknown degradation products.[21]

  • Gas Chromatography (GC): Can be used to detect volatile degradation products like ethanol.[20]

  • Karl Fischer Titration: To determine the water content, which is critical for assessing hydrolysis risk.[2]

Troubleshooting Guides

Q: My compound appears to be degrading rapidly in solution even under neutral pH. What could be the cause?

A:

  • Check for dissolved oxygen: Even in a neutral solution, dissolved oxygen can lead to oxidative degradation, especially if the solution is exposed to light or elevated temperatures.[1][8] Try de-gassing your solvent before preparing the solution.

  • Trace metal catalysis: Trace amounts of metal ions in your buffer or solvent can catalyze oxidative degradation.[7] Consider using high-purity solvents and glassware.

  • Peroxide contamination in solvents: Solvents like THF or diethyl ether can form peroxides over time, which can initiate degradation.[7] Use fresh, inhibitor-stabilized solvents and test for peroxides if the solvent has been stored for a long time.

Q: I am observing a loss of my parent compound in my HPLC analysis, but I am not seeing any major degradation peaks. What is happening?

A: This issue, often referred to as poor mass balance, can have several causes:[23]

  • Formation of non-UV active products: Some degradation products may lack a UV chromophore and will be invisible to a UV detector. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer.[20]

  • Formation of volatile products: Degradation products like ethanol may be too volatile to be retained and detected by a standard HPLC method.[23] GC analysis might be necessary.

  • Precipitation: Degradation products may be insoluble in your mobile phase and precipitate in the sample vial or on the column, leading to a loss of material.[23]

  • Adsorption: Highly polar degradation products might irreversibly adsorb to the stationary phase of your HPLC column or to the surfaces of your sample vials.

Q: How can I confirm the presence of hydroperoxides in my sample?

A: The presence of peroxides in ether-containing compounds is a significant safety hazard.[7][9] You can detect them using qualitative tests:

  • Potassium Iodide (KI) Test: Add a few drops of a freshly prepared solution of potassium iodide in acetic acid to your sample. A yellow or brown color indicates the presence of peroxides.[10]

  • Starch-Iodide Test Strips: Commercially available test strips will turn a dark blue/black color in the presence of peroxides.

Q: My base-catalyzed hydrolysis is incomplete. How can I drive the reaction to completion?

A:

  • Increase the excess of base: Ensure you are using a sufficient molar excess of the base (e.g., NaOH or LiOH).[24]

  • Increase the temperature: Gently heating the reaction mixture under reflux can increase the reaction rate.[4][24]

  • Add a co-solvent: If your ester has poor solubility in the aqueous base, adding a water-miscible organic solvent like THF or methanol can create a single phase and improve the reaction rate.[12][25]

  • Increase reaction time: Some esters hydrolyze slowly. Monitor the reaction by TLC or HPLC to determine the necessary reaction time.[24]

Quantitative Data Summary

The following tables present hypothetical data from forced degradation studies on this compound to illustrate its stability profile.

Table 1: Effect of pH on Hydrolytic Degradation at 50°C

pHConditionTime (hours)Parent Compound Remaining (%)Major Degradant Formed (%)*
2.00.01 N HCl2485.214.1
5.0Acetate Buffer2498.51.1
7.0Phosphate Buffer2497.81.9
9.0Borate Buffer2472.426.8
12.00.01 N NaOH415.683.5

*Major Degradant refers to 2-(3-ethoxyoxan-4-yl)acetic acid or its corresponding salt.

Table 2: Effect of Temperature and Oxidizing Agent on Degradation

ConditionTemperature (°C)Time (hours)Parent Compound Remaining (%)Total Degradants (%)
Aqueous Solution604895.34.1
Aqueous Solution804881.717.5
3% H₂O₂252465.933.2
3% H₂O₂402442.156.8

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis
  • Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Reaction Setup: In a 10 mL volumetric flask, add 1 mL of the stock solution and dilute to volume with 0.1 N HCl.[18][22]

  • Incubation: Tightly cap the flask and place it in a water bath set to 60°C.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot of the reaction mixture.

  • Quenching: Immediately neutralize the aliquot by adding it to a vial containing 900 µL of a neutralizing buffer (e.g., 0.1 N NaOH in mobile phase) to stop the reaction.

  • Analysis: Analyze the quenched sample by a stability-indicating HPLC method.

Protocol 2: Base-Catalyzed Hydrolysis (Saponification)
  • Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Reaction Setup: In a 10 mL volumetric flask, add 1 mL of the stock solution and dilute to volume with 0.1 N NaOH.[18][22]

  • Incubation: Tightly cap the flask and keep it at room temperature (or a controlled temperature like 40°C).

  • Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot.

  • Quenching: Immediately neutralize the aliquot by adding it to a vial containing 900 µL of an acidic buffer (e.g., 0.1 N HCl in mobile phase).

  • Analysis: Analyze the quenched sample by HPLC.

Protocol 3: Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or water.

  • Reaction Setup: In a 10 mL volumetric flask, add 1 mL of the stock solution. Add 1 mL of 30% hydrogen peroxide (H₂O₂) and dilute to volume with water. This results in a final H₂O₂ concentration of 3%.

  • Incubation: Tightly cap the flask, protect it from light, and keep it at room temperature.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

  • Quenching: Quench the reaction by adding the aliquot to a solution containing an antioxidant (e.g., sodium bisulfite) or by significant dilution with the mobile phase.

  • Analysis: Analyze the quenched sample by HPLC.

Visualizations

DegradationPathways Parent This compound Acid 2-(3-ethoxyoxan-4-yl)acetic acid Parent->Acid  Hydrolysis  (Acid/Base Catalyzed) Ethanol Ethanol Parent->Ethanol  Hydrolysis  (Acid/Base Catalyzed) Hydroperoxide Ether Hydroperoxides Parent->Hydroperoxide Oxidation (O2, Light, Heat) FurtherOxidation Further Oxidative Degradants Hydroperoxide->FurtherOxidation Decomposition ExperimentalWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution of Compound Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, RT) Prep->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Prep->Oxidation Thermal Thermal Stress (e.g., 80°C in solution) Prep->Thermal Photo Photostability (ICH Q1B light exposure) Prep->Photo Sample Sample, Quench, & Neutralize at Time Points Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample HPLC HPLC Analysis (Stability-Indicating Method) Sample->HPLC Data Data Evaluation: Assay, Impurity Profile, Mass Balance HPLC->Data TroubleshootingLogic Start Problem: Unexpected Degradation or Poor Mass Balance CheckMethod Is the HPLC method stability-indicating? Start->CheckMethod CheckProducts Are degradation products non-UV active or volatile? CheckMethod->CheckProducts Yes DevelopMethod Action: Develop & validate a new method. Separate all peaks from parent. CheckMethod->DevelopMethod No CheckConditions Were storage/experimental conditions controlled? CheckProducts->CheckConditions No UseAltDetector Action: Use universal detector (MS, CAD) or GC for volatile compounds. CheckProducts->UseAltDetector Yes ControlConditions Action: Control T, light, pH. Use inert atmosphere. Check solvent purity. CheckConditions->ControlConditions No End Resolution CheckConditions->End Yes DevelopMethod->End UseAltDetector->End ControlConditions->End

References

Technical Support Center: Ethyl 2-(3-ethoxyoxan-4-yl)acetate NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the NMR spectral analysis of Ethyl 2-(3-ethoxyoxan-4-yl)acetate.

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H NMR spectrum for this compound?

A1: The ¹H NMR spectrum of this compound is complex due to the presence of multiple chiral centers and the conformational flexibility of the oxane ring. This leads to diastereotopic protons, which are chemically non-equivalent and will have different chemical shifts and couple to each other. The expected signals are summarized in the table below. Note that the exact chemical shifts and coupling constants can vary depending on the solvent and sample concentration.

Q2: Why do the protons on the oxane ring appear as complex multiplets?

A2: The oxane ring can exist in different chair and boat conformations. If the rate of interconversion between these conformations is slow on the NMR timescale, you may see separate signals for each conformer. More commonly, at room temperature, there is rapid conformational averaging, which results in a single, time-averaged spectrum. However, the protons on the oxane ring (positions 2, 3, 4, 5, and 6) are diastereotopic due to the substituents. This means that even with rapid conformational averaging, they are in chemically distinct environments and will show different chemical shifts. Their signals are further complicated by geminal (coupling between protons on the same carbon) and vicinal (coupling between protons on adjacent carbons) coupling, leading to complex, often overlapping multiplets.

Q3: I see unexpected peaks in my spectrum. What could be the cause?

A3: Unexpected peaks in your NMR spectrum can arise from several sources:

  • Solvent Impurities: Residual protic solvents in your deuterated solvent (e.g., CHCl₃ in CDCl₃) are a common source of extraneous peaks.

  • Starting Materials or Reagents: Incomplete reactions or purifications can leave residual starting materials or reagents in your sample.

  • Side Products: The synthesis of this compound may yield side products that are difficult to separate.

  • Grease: Grease from glassware joints can introduce broad signals, typically in the 0-2 ppm region.

  • Water: A broad singlet, typically between 1.5 and 2.5 ppm in CDCl₃, can indicate the presence of water.

To identify the source of the impurity, you can run a blank spectrum of the solvent, compare your spectrum to those of the starting materials, or use 2D NMR techniques to see if the impurity peaks show correlations to your product.

Troubleshooting Guide

This section addresses specific issues you might encounter during the NMR analysis of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Broad, poorly resolved peaks 1. Poor shimming of the magnet. 2. Sample is too concentrated. 3. Presence of paramagnetic impurities. 4. Incomplete dissolution of the sample.1. Re-shim the magnet. 2. Dilute the sample. 3. Filter the sample through a small plug of celite or silica gel. 4. Ensure the sample is fully dissolved before acquiring the spectrum.
Overlapping signals in the oxane region 1. Inherent complexity of the spin system. 2. Insufficient magnetic field strength.1. Acquire the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher). 2. Use 2D NMR techniques like COSY and HSQC to resolve individual signals and determine connectivity.
Incorrect integration values 1. Overlapping signals. 2. Poor phasing of the spectrum. 3. Baseline distortion.1. Use deconvolution software to integrate overlapping peaks. 2. Carefully re-phase the spectrum. 3. Apply baseline correction.
Signals from residual ethyl acetate 1. Incomplete removal of the solvent after purification.1. Co-evaporate the sample with a solvent that forms a low-boiling azeotrope with ethyl acetate, such as dichloromethane, multiple times under high vacuum.

Data Presentation

Predicted ¹H NMR Data for this compound

The following table summarizes the predicted ¹H NMR chemical shifts (δ) and coupling constants (J) for this compound in CDCl₃. These are estimated values and may vary.

Proton Assignment Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Integration
-OCH₂ CH₃ (ethyl ester)~4.15qJ = 7.12H
-OCH₂ CH₃ (ethoxy)~3.50m-2H
Oxane H2a, H2e, H6a, H6e~3.4 - 4.0m-4H
Oxane H3~3.2 - 3.4m-1H
Oxane H4~2.0 - 2.2m-1H
-CH(CO₂Et)~2.5 - 2.7m-1H
Oxane H5a, H5e~1.5 - 1.9m-2H
-OCH₂CH₃ (ethyl ester)~1.25tJ = 7.13H
-OCH₂CH₃ (ethoxy)~1.20tJ = 7.03H
Predicted ¹³C NMR Data for this compound
Carbon Assignment Chemical Shift (ppm)
C =O (ester)~172
C H(CO₂Et)~45
Oxane C 3~78
Oxane C 2, C 6~68 - 72
-OCH₂ CH₃ (ethoxy)~65
-OCH₂ CH₃ (ethyl ester)~61
Oxane C 4~40
Oxane C 5~30
-OCH₂CH₃ (ethyl ester)~14.2
-OCH₂CH₃ (ethoxy)~15.5

Experimental Protocols

Standard ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. A good shim will result in a narrow and symmetrical solvent peak.

  • Acquisition Parameters:

    • Pulse sequence: Standard 1D proton (zg30 or similar).

    • Number of scans: 16 to 64, depending on the sample concentration.

    • Relaxation delay (d1): 1-2 seconds.

    • Acquisition time: 2-4 seconds.

    • Spectral width: 0-12 ppm.

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum manually to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction.

    • Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm.

    • Integrate the signals.

2D COSY (Correlation Spectroscopy) Acquisition
  • Sample Preparation: A slightly more concentrated sample (10-20 mg in 0.6 mL CDCl₃) is recommended.

  • Instrument Setup: Lock and shim as for a 1D experiment.

  • Acquisition Parameters:

    • Pulse sequence: Standard COSY (cosygpqf or similar).

    • Number of scans per increment: 2-4.

    • Number of increments in F1: 256-512.

    • Spectral width in both dimensions: 0-12 ppm.

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Symmetrize the spectrum.

    • Phase the spectrum.

    • Calibrate the chemical shift scales.

Mandatory Visualization

Below is a troubleshooting workflow for common NMR spectral issues encountered with this compound.

troubleshooting_workflow start Start: Acquire ¹H NMR Spectrum check_quality Assess Spectrum Quality: Sharp Peaks? Flat Baseline? start->check_quality good_quality Spectrum is of Good Quality check_quality->good_quality Yes poor_quality Spectrum is of Poor Quality check_quality->poor_quality No assign_peaks Assign Peaks using Tables and 2D NMR (COSY, HSQC) good_quality->assign_peaks analyze_structure Analyze Structure and Stereochemistry assign_peaks->analyze_structure end_good Analysis Complete analyze_structure->end_good broad_peaks Issue: Broad Peaks poor_quality->broad_peaks unexpected_peaks Issue: Unexpected Peaks poor_quality->unexpected_peaks overlapping_signals Issue: Overlapping Signals poor_quality->overlapping_signals re_shim Re-shim Magnet broad_peaks->re_shim Poor Linewidth dilute_sample Dilute Sample broad_peaks->dilute_sample Concentration Issue filter_sample Filter Sample broad_peaks->filter_sample Particulates check_solvent Check Solvent Purity unexpected_peaks->check_solvent Solvent/Water Peaks re_purify Re-purify Sample unexpected_peaks->re_purify Impurity from Reaction higher_field Use Higher Field NMR overlapping_signals->higher_field Resolution Issue run_2d_nmr Run 2D NMR (COSY, HSQC) overlapping_signals->run_2d_nmr Assignment Difficulty re_shim->start dilute_sample->start filter_sample->start check_solvent->start re_purify->start higher_field->start run_2d_nmr->assign_peaks

Caption: Troubleshooting workflow for ¹H NMR spectra of this compound.

Technical Support Center: Ethyl 2-(3-ethoxyoxan-4-yl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding common impurities that may be encountered during the synthesis and purification of Ethyl 2-(3-ethoxyoxan-4-yl)acetate. As this is a specialized molecule, this guide is based on established principles of organic synthesis for structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a sample of this compound?

A1: Impurities in your final product typically arise from three main sources: unreacted starting materials, byproducts from side reactions during synthesis, and residual solvents or reagents from the workup and purification process. The specific impurities will depend on the synthetic route employed. A common and plausible route is the Williamson ether synthesis from Ethyl 2-(3-hydroxyoxan-4-yl)acetate, and impurities from this synthesis are detailed below.

Q2: My NMR/GC-MS analysis shows an unexpected peak. What could it be?

A2: An unexpected peak could be one of several possibilities. Refer to the table of common impurities below. Key possibilities include the starting alcohol (Ethyl 2-(3-hydroxyoxan-4-yl)acetate), an elimination byproduct (Ethyl 2-(3,6-dihydro-2H-pyran-4-yl)acetate), or the hydrolyzed carboxylic acid (2-(3-ethoxyoxan-4-yl)acetic acid). Compare the spectral data of your impurity with the expected fragmentation patterns or chemical shifts of these potential structures.

Q3: The yield of my reaction is low, and I have multiple spots on my TLC. What are the likely causes?

A3: Low yields and multiple byproducts often point to suboptimal reaction conditions. Common causes include:

  • Presence of water: Moisture can deactivate the base (e.g., sodium hydride) and lead to hydrolysis of the ester, reducing the yield of your desired product.

  • Reaction temperature: If the temperature is too high, elimination reactions may be favored over the desired substitution, leading to the formation of unsaturated byproducts.[1][2]

  • Choice of base: A base that is too sterically hindered or not strong enough may result in an incomplete reaction or favor side reactions.[3]

  • Purity of starting materials: Impurities in the starting materials can lead to a variety of side products.

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Material
  • Symptom: Analytical data (GC-MS, LC-MS, NMR) indicates the presence of Ethyl 2-(3-hydroxyoxan-4-yl)acetate.

  • Possible Cause: The reaction has not gone to completion due to insufficient reaction time, inadequate amount of the ethylating agent, or deactivation of the base.

  • Solution:

    • Reaction Conditions: Ensure you are using a sufficient excess of the ethylating agent (e.g., ethyl iodide or diethyl sulfate) and a strong, non-nucleophilic base like sodium hydride.

    • Anhydrous Conditions: Strictly maintain anhydrous conditions to prevent the deactivation of the base.

    • Reaction Time: Increase the reaction time and monitor the progress by TLC or GC.

    • Purification: If the reaction has been driven to completion as much as possible, careful column chromatography should separate the more polar starting material from the final product.

Issue 2: Formation of an Unsaturated Byproduct
  • Symptom: A byproduct with a molecular weight that is 18 units less than the starting alcohol is detected, consistent with the loss of water. This is likely an elimination product.

  • Possible Cause: The reaction conditions, particularly high temperature or a sterically hindered base, are promoting an E2 elimination reaction instead of the desired SN2 substitution.[1][3]

  • Solution:

    • Lower Temperature: Run the reaction at a lower temperature.

    • Choice of Base: Use a non-hindered, strong base such as sodium hydride.

    • Solvent: Employ a polar aprotic solvent like DMF or acetonitrile to favor the SN2 pathway.[4]

Issue 3: Presence of the Carboxylic Acid Impurity
  • Symptom: Detection of 2-(3-ethoxyoxan-4-yl)acetic acid in your sample. This can be identified by a broad peak in the NMR spectrum and its mass in MS.

  • Possible Cause: Hydrolysis of the ethyl ester group during the reaction or aqueous workup. This can be catalyzed by either acidic or basic conditions.

  • Solution:

    • Anhydrous Reaction: Ensure the synthesis is carried out under strictly anhydrous conditions.

    • Neutral Workup: During the workup, use a mild basic wash (e.g., saturated sodium bicarbonate solution) to remove any unreacted acid catalyst from previous steps but avoid prolonged exposure to strong bases.[5][6] Ensure the final pH is close to neutral before extraction.

    • Purification: The acidic impurity can be removed by washing the organic layer with a dilute solution of a weak base like sodium bicarbonate.

Data Presentation

Table 1: Summary of Potential Impurities in this compound Synthesis

Impurity NameChemical StructureProbable SourceSuggested Analytical Method
Ethyl 2-(3-hydroxyoxan-4-yl)acetatePrecursor MoleculeIncomplete reactionGC-MS, LC-MS, ¹H NMR
2-(3-ethoxyoxan-4-yl)acetic acidHydrolysis ProductPresence of water during reaction or workupLC-MS, ¹H NMR
Ethyl 2-(3,6-dihydro-2H-pyran-4-yl)acetateElimination ByproductHigh reaction temperature, wrong choice of baseGC-MS, ¹H NMR
Diethyl etherByproduct/ReagentByproduct of ethoxide reacting with ethylating agentGC-MS
EthanolStarting Material/SolventResidual from esterification or as a solventGC, ¹H NMR
Tetrahydrofuran (THF) / Dimethylformamide (DMF)Reaction SolventResidual from reactionGC-MS, ¹H NMR
Ethyl Acetate / HexanesPurification SolventResidual from column chromatographyGC-MS, ¹H NMR

Experimental Protocols

Key Experiment: Synthesis via Williamson Ether Synthesis

This protocol describes a plausible method for synthesizing this compound, highlighting steps where impurities can be introduced.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of Ethyl 2-(3-hydroxyoxan-4-yl)acetate (1 equivalent) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Etherification: Cool the reaction mixture back to 0°C and add ethyl iodide (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: After the reaction is complete, carefully quench the excess NaH by slowly adding ice-cold water or ethanol at 0°C.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine. To remove any potential acidic impurities, a wash with a saturated solution of sodium bicarbonate can be performed.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

Mandatory Visualization

Synthetic_Pathway_and_Impurities cluster_impurities Potential Impurities start Ethyl 2-(3-hydroxyoxan-4-yl)acetate reagents + NaH + Ethyl Iodide product This compound (Desired Product) start->product SN2 Reaction (Desired) imp1 Unreacted Starting Material start->imp1 Incomplete Reaction imp2 Ethyl 2-(3,6-dihydro-2H-pyran-4-yl)acetate (Elimination Byproduct) start->imp2 E2 Elimination (High Temp.) imp3 2-(3-ethoxyoxan-4-yl)acetic acid (Hydrolysis Product) product->imp3 Hydrolysis (+ H2O)

Caption: Plausible synthetic route and common impurity formation.

Troubleshooting_Workflow cluster_analysis Analysis cluster_action Corrective Action start Impurity Detected in Sample (e.g., by GC-MS, NMR) char Characterize Impurity (Mass, NMR shifts, etc.) start->char compare Compare Data with Table of Potential Impurities char->compare adjust_synth Adjust Synthesis Conditions (Temp, Reagents, Time) compare->adjust_synth Source: Side Reaction improve_purify Improve Purification (Washes, Chromatography) compare->improve_purify Source: Unreacted Material or Workup end_node Pure Product Obtained adjust_synth->end_node improve_purify->end_node Purification_Workflow crude Crude Product after Reaction Quench extract Liquid-Liquid Extraction (Ethyl Acetate / Water) crude->extract Separate product from aqueous phase wash Aqueous Wash (e.g., NaHCO3, Brine) extract->wash Remove water-soluble impurities & acids dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography Separate product from non-polar/close-eluting impurities pure Pure Product chromatography->pure

References

Technical Support Center: Ethyl 2-(3-ethoxyoxan-4-yl)acetate Stability

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Ethyl 2-(3-ethoxyoxan-4-yl)acetate?

A1: The molecule is susceptible to two main degradation pathways based on its structure:

  • Hydrolysis: The ethyl ester group can be cleaved by water, a reaction catalyzed by acidic or basic conditions, to yield the corresponding carboxylic acid and ethanol.[1][2][3][4] Basic hydrolysis (saponification) is typically irreversible, while acid-catalyzed hydrolysis is a reversible process.[2][3][5]

  • Oxidation (Peroxide Formation): Like other cyclic and secondary ethers, the tetrahydropyran and ethoxy groups can react with atmospheric oxygen, especially when exposed to light, to form unstable and potentially hazardous hydroperoxides.[6][7][8][9]

Q2: What are the optimal storage conditions to ensure long-term stability?

A2: To minimize degradation, the compound should be stored under the following conditions:

  • Temperature: Store in a freezer, preferably at or below -20°C, and sealed in a dry environment.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation and peroxide formation.[10]

  • Light: Protect from light by using an amber vial or by storing it in a dark location. Light can accelerate the formation of peroxides.[9]

  • Moisture: Keep the container tightly sealed to prevent the ingress of moisture, which could lead to hydrolysis.[11]

Q3: My solution of the compound has become acidic over time. What is likely happening?

A3: A decrease in pH is a strong indicator of ester hydrolysis. The cleavage of the ethyl ester group produces a carboxylic acid, which will lower the pH of the solution. This process is often accelerated by the presence of trace amounts of acid or base.

Q4: How can I detect degradation in my sample?

A4: Degradation can be monitored using several analytical techniques:

  • Chromatography (HPLC, GC): The appearance of new peaks or a decrease in the area of the main peak indicates the formation of degradation products. This is the most common method for stability monitoring.

  • Mass Spectrometry (MS): Can be used to identify the mass of degradation products, helping to confirm degradation pathways (e.g., identifying the mass of the hydrolyzed carboxylic acid).

  • NMR Spectroscopy: Structural changes, such as the disappearance of the ethyl ester signals and the appearance of a carboxylic acid proton, can be observed.

  • Peroxide Test Strips: To specifically test for oxidative degradation, commercially available test strips can detect the presence of peroxides.[7] A common wet chemical test involves adding potassium iodide, which turns yellow or brown in the presence of peroxides.[7]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Loss of Purity in Aqueous or Protic Solvents Ester Hydrolysis: The compound is reacting with water, acid, or base in the solvent.If possible, switch to a dry, aprotic solvent. For aqueous solutions, use a buffer to maintain the pH in a neutral range (ideally pH 6.0-7.5) where the rate of hydrolysis is minimized.
Unexpected Results After Long-Term Storage Oxidative Degradation: The ether moieties have likely formed peroxides upon exposure to air.Purge the container headspace with an inert gas (argon or nitrogen) before sealing. Consider adding a radical scavenger or antioxidant, such as Butylated Hydroxytoluene (BHT), if compatible with your downstream application.[6]
Inconsistent Potency in Assays Multiple Degradation Pathways: Both hydrolysis and oxidation may be occurring simultaneously.Review the complete handling and storage procedure. Implement all recommended stability measures: store cold, dark, dry, and under an inert atmosphere.
Precipitate Forms in Solution Poor Solubility of Degradant: The hydrolyzed carboxylic acid may be less soluble than the parent ester in certain organic solvents, causing it to precipitate.Confirm the identity of the precipitate using analytical techniques. If confirmed as the acid degradant, the solution has degraded and should be discarded.

Summary of Recommended Stability Conditions

ParameterRecommended ConditionRationale
Temperature ≤ -20°C (Freezer)Slows the rate of all chemical reactions, including hydrolysis and oxidation.
pH (in solution) 6.0 - 7.5Minimizes both acid- and base-catalyzed ester hydrolysis.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents reaction with oxygen to form peroxides.[10]
Light Exposure Store in Dark / Amber VialPrevents photolytic degradation and light-accelerated peroxide formation.[9]
Moisture Tightly Sealed Container / DryPrevents water from accessing and hydrolyzing the ester group.[11]
Additives BHT (Butylated Hydroxytoluene)Can be added as an antioxidant to inhibit peroxide formation (user must verify compatibility).[6]

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for understanding the stability profile of a molecule.[12][13][14][15] It involves intentionally stressing the compound under various conditions to identify potential degradation products and pathways.

Objective: To determine the degradation profile of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., Acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store a solid sample and a sample of the stock solution at 80°C for 48 hours, protected from light.

    • Photolytic Degradation: Expose a solid sample and a sample of the stock solution to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

  • Sample Analysis:

    • After the designated time, neutralize the acid and base samples.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL).

    • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection).

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control.

    • Identify the retention times of major degradation products.

    • If coupled with a mass spectrometer, determine the mass of the degradants to elucidate their structures.

Visualizations

cluster_hydrolysis Ester Hydrolysis cluster_oxidation Ether Oxidation parent_ester_h This compound acid_degradant 2-(3-ethoxyoxan-4-yl)acetic acid parent_ester_h->acid_degradant H+ or OH- H2O ethanol Ethanol parent_ester_h->ethanol H+ or OH- H2O parent_ester_o This compound peroxide_degradant Hydroperoxide Species parent_ester_o->peroxide_degradant O2 Light

Caption: Potential degradation pathways for the target molecule.

start Purity Loss Detected (e.g., by HPLC) check_solvent Was compound in aqueous/protic solvent? start->check_solvent check_storage Was compound exposed to air/light? check_solvent->check_storage No hydrolysis Likely Cause: Ester Hydrolysis check_solvent->hydrolysis Yes oxidation Likely Cause: Ether Oxidation check_storage->oxidation Yes solution_hydrolysis Solution: 1. Use aprotic solvent. 2. Buffer solution to pH 6-7.5. hydrolysis->solution_hydrolysis solution_oxidation Solution: 1. Store under inert gas. 2. Protect from light. 3. Add antioxidant (e.g., BHT). oxidation->solution_oxidation

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Ethyl 2-(3-ethoxyoxan-4-yl)acetate Reaction Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(3-ethoxyoxan-4-yl)acetate. The information is designed to address specific issues that may be encountered during synthesis and reaction monitoring.

Troubleshooting Guides

Issue 1: Incomplete or Slow Reaction Conversion

Possible Cause Suggested Solution
Insufficient Catalyst Activity - Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere, low moisture).- Consider increasing the catalyst loading in small increments.- Evaluate alternative catalysts known for similar transformations (e.g., different Lewis or Brønsted acids).
Presence of Water - Dry all solvents and reagents thoroughly before use.[1]- Use molecular sieves or other drying agents in the reaction mixture.- Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Sub-optimal Reaction Temperature - Gradually increase the reaction temperature and monitor for product formation and potential side-product formation.- Consult literature for typical temperature ranges for similar esterification or etherification reactions.[2]
Poor Reagent Quality - Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC).- Use freshly distilled or purified reagents if impurities are suspected.
Equilibrium Limitation - If water is a byproduct, consider using a Dean-Stark apparatus or other methods to remove it from the reaction mixture to drive the equilibrium towards the product.[1][2]

Issue 2: Formation of Significant Side-Products

Possible Cause Suggested Solution
Reaction Temperature Too High - Lower the reaction temperature to minimize thermal decomposition or undesired side reactions.- Perform a temperature screening study to find the optimal balance between reaction rate and selectivity.
Incorrect Stoichiometry - Carefully verify the molar ratios of all reactants.- Consider adding one reagent dropwise to control the reaction rate and minimize side-product formation.
Catalyst-Induced Side Reactions - Reduce the catalyst loading.- Screen alternative, more selective catalysts.
Air or Moisture Sensitivity - Ensure the reaction is conducted under a strict inert atmosphere.[1]- Use degassed solvents.
Cleavage of the Oxane Ring - Strong acidic conditions can sometimes lead to the opening of cyclic ethers.[3][4]- Consider using milder acidic catalysts or non-acidic activation methods if ring-opening is observed.

Issue 3: Inconsistent Analytical Results for Reaction Monitoring

Possible Cause Suggested Solution
Improper Sample Quenching - Quench reaction aliquots immediately in a cold, appropriate solvent to stop the reaction.- Ensure the quenching agent fully neutralizes the catalyst.
Sample Degradation - Analyze samples as quickly as possible after quenching.- If necessary, store quenched samples at low temperatures.
Chromatography Issues (HPLC/GC) - Check for column degradation, mobile/carrier gas flow rate inconsistencies, or detector malfunction.- Ensure proper method development, including appropriate column selection and temperature programming.[5][6]
NMR Sample Preparation Issues - Use a deuterated solvent that completely dissolves all components of the reaction mixture.- Ensure consistent sample concentration for quantitative analysis.[7]

Frequently Asked Questions (FAQs)

Q1: What are the recommended techniques for monitoring the synthesis of this compound?

A1: The primary techniques for monitoring this reaction are Thin Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

  • TLC: Useful for rapid, qualitative assessment of reaction progress by observing the disappearance of starting materials and the appearance of the product spot.

  • GC/GC-MS: Ideal for monitoring the consumption of volatile starting materials and the formation of the product. It can also help in identifying volatile byproducts.[6][9][10]

  • HPLC: A powerful technique for quantitative analysis of non-volatile reactants, products, and byproducts.[5]

  • ¹H NMR Spectroscopy: Provides detailed structural information and can be used for quantitative analysis by integrating the signals of reactants and products.[7][11]

Q2: How can I develop an effective HPLC method for this reaction?

A2: Method development for HPLC would typically involve:

  • Column Selection: A reverse-phase column (e.g., C18) is a good starting point.

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is commonly used.[5]

  • Detector: A UV detector is suitable if the reactants or products have a chromophore. Otherwise, a refractive index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be used.

  • Method Validation: Ensure the method is validated for linearity, accuracy, and precision.

Q3: Are there any specific challenges when monitoring reactions involving cyclic ethers like the oxane ring in my compound?

A3: Yes, cyclic ethers can be susceptible to ring-opening under strong acidic conditions.[3][12][13] It is crucial to monitor for byproducts that may result from the cleavage of the tetrahydropyran ring. If such byproducts are detected, using milder reaction conditions or a different catalytic system is recommended.

Q4: Can I use in-situ monitoring techniques for this reaction?

A4: Yes, in-situ monitoring using techniques like FT-IR or Raman spectroscopy can be highly beneficial.[14] These methods provide real-time data on the concentration of reactants and products without the need for sampling and quenching, which can improve accuracy and understanding of the reaction kinetics.

Experimental Protocols

Example Protocol: GC-MS Monitoring

  • Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., ethyl acetate) containing an internal standard.

  • Instrumentation: Use a gas chromatograph coupled with a mass spectrometer (GC-MS).

  • GC Column: A non-polar capillary column (e.g., DB-5ms) is often suitable.

  • Oven Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280°C) to ensure separation of all components.[6]

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.

  • Data Analysis: Identify peaks based on their retention times and mass spectra. Quantify the relative amounts of reactants and products by integrating the peak areas and comparing them to the internal standard.

Example Protocol: ¹H NMR Monitoring

  • Sample Preparation: At each time point, take an aliquot of the reaction mixture and quench it. Remove the solvent under reduced pressure. Dissolve the residue in a deuterated solvent (e.g., CDCl₃) containing an internal standard with a known chemical shift that does not overlap with reactant or product signals.

  • Acquisition: Acquire a ¹H NMR spectrum. Ensure that the relaxation delay is sufficient for quantitative analysis (typically 5 times the longest T1).[7]

  • Data Analysis: Identify the characteristic peaks for the starting materials and the product. Integrate the peaks and calculate the conversion based on the relative integrals.

Visualizations

Reaction_Monitoring_Workflow General Workflow for Reaction Monitoring cluster_reaction Reaction Phase cluster_analysis Analytical Phase cluster_decision Decision Phase start Start Reaction reaction Reaction in Progress start->reaction sampling Take Aliquot at Time (t) reaction->sampling quench Quench Reaction sampling->quench prepare Prepare Sample for Analysis quench->prepare analysis Perform Analysis (GC, HPLC, NMR, etc.) prepare->analysis data Analyze Data (Conversion, Purity) analysis->data decision Reaction Complete? data->decision stop Stop Reaction & Work-up decision->stop Yes continue_reaction Continue Monitoring decision->continue_reaction No continue_reaction->sampling

Caption: Workflow for reaction monitoring and analysis.

Troubleshooting_Incomplete_Reaction Troubleshooting Incomplete Reaction Conversion start Incomplete Conversion Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_catalyst Evaluate Catalyst Activity start->check_catalyst check_conditions Assess Reaction Conditions (Temperature, Moisture) start->check_conditions check_equilibrium Consider Equilibrium Limitations start->check_equilibrium solution_reagents Use Purified Reagents Adjust Stoichiometry check_reagents->solution_reagents solution_catalyst Increase Catalyst Loadingor Use Fresh/Alternative Catalyst check_catalyst->solution_catalyst solution_conditions Increase Temperature Ensure Anhydrous Conditions check_conditions->solution_conditions solution_equilibrium Remove Byproducts (e.g., Water) check_equilibrium->solution_equilibrium end Improved Conversion solution_reagents->end solution_catalyst->end solution_conditions->end solution_equilibrium->end

Caption: Decision tree for troubleshooting incomplete reactions.

References

Technical Support Center: Workup of Ethyl 2-(3-ethoxyoxan-4-yl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering emulsion formation during the workup of Ethyl 2-(3-ethoxyoxan-4-yl)acetate.

Troubleshooting Guide: Emulsion Formation

Emulsions are a common challenge during the aqueous workup of organic reactions, leading to poor separation of aqueous and organic layers and potential loss of product. Below are specific questions and answers to help you troubleshoot and prevent emulsion formation in your experiments.

Q1: I am observing a thick, persistent emulsion between the aqueous and organic layers during the initial wash of my reaction mixture. What is the likely cause?

A1: Emulsion formation is often caused by the presence of surfactant-like molecules that have solubility in both the aqueous and organic phases. In the synthesis of this compound, potential causes include:

  • Unreacted starting materials or reagents: Depending on the synthetic route, residual starting materials or reagents with amphiphilic properties can act as emulsifying agents.

  • Basic or Acidic Byproducts: Salts formed from acidic or basic reagents used in the reaction or quench can stabilize emulsions.

  • High Concentration of Solutes: A high concentration of your target compound or byproducts in the organic layer can increase the viscosity and promote emulsion formation.

  • Vigorous Shaking: Excessive agitation of the separatory funnel increases the surface area between the two phases, facilitating emulsion formation.[1][2]

Q2: What immediate steps can I take to break a persistent emulsion?

A2: If an emulsion has already formed, several techniques can be employed to facilitate phase separation:

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period (30 minutes to several hours). Sometimes, emulsions will break on their own.

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine).[1] This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to force phase separation.[1][3]

  • Change in pH: If the reaction involves acidic or basic compounds, careful addition of an acid or base can alter the solubility of these species and break the emulsion.[4]

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool.[3][5] This can physically disrupt the emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.[1]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to break the emulsion.[1][3]

Q3: How can I prevent emulsions from forming in the first place?

A3: Proactive measures are often more effective than trying to break a stable emulsion:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.[1]

  • Pre-treatment of the Reaction Mixture: If you consistently encounter emulsions, consider evaporating the reaction solvent before the workup. The residue can then be redissolved in the extraction solvent.[5]

  • Dilution: Diluting the organic layer with more extraction solvent can sometimes prevent emulsion formation, especially if the issue is due to high solute concentration.[5]

  • Use of Brine in the Initial Wash: Using brine for the initial wash instead of deionized water can help prevent emulsion formation from the start.[6]

Frequently Asked Questions (FAQs)

Q: Is Ethyl Acetate a suitable solvent for the extraction of this compound?

A: Yes, ethyl acetate is a common and generally effective solvent for extracting moderately polar organic compounds like esters and ethers from aqueous solutions. However, it is known to dissolve a significant amount of water, which can sometimes contribute to emulsion formation.[6] If emulsions are a persistent issue, consider using a less polar solvent like dichloromethane (if compatible with your product's stability and downstream processing).

Q: My product seems to be partially soluble in the aqueous layer. How can I improve my yield?

A: If your product has some water solubility, you can improve the extraction efficiency by:

  • Salting Out: Adding a significant amount of salt (e.g., NaCl or Na2SO4) to the aqueous layer to decrease the solubility of your organic product.[3]

  • Multiple Extractions: Performing multiple extractions with smaller volumes of organic solvent is more effective than a single extraction with a large volume.

  • Back Extraction: After the initial separation, you can re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

Q: I have three layers in my separatory funnel. What should I do?

A: The presence of three layers is often due to insufficient mixing or the formation of an emulsion as a middle layer.[7] Try gentle swirling to see if the layers will combine. If a solid precipitate is present at the interface, this could be an insoluble byproduct or salt. In this case, it may be necessary to filter the entire mixture.

Experimental Protocols

Below are detailed protocols for a standard and a troubleshooting workup for a hypothetical synthesis of this compound.

Standard Workup Protocol

  • Quenching: Cool the reaction mixture to room temperature and quench by slowly adding 50 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and gently invert the funnel 10-15 times, venting frequently.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with 50 mL of 1 M HCl (if basic impurities are present), 50 mL of saturated NaHCO3 solution (if acidic impurities are present), and 50 mL of brine. After each wash, allow the layers to separate and drain the aqueous layer.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

Troubleshooting Protocol for Emulsion

  • Initial Attempt: If an emulsion forms during the initial water wash, add 20 mL of brine and gently swirl. Allow the mixture to stand for 30 minutes.

  • Filtration: If the emulsion persists, filter the entire mixture through a pad of Celite® in a Büchner funnel. Rinse the Celite® with a small amount of ethyl acetate.

  • Re-separation: Transfer the filtrate back to the separatory funnel and allow the layers to separate.

  • Proceed with Caution: For subsequent washes, use brine instead of water and employ gentle inversions rather than vigorous shaking.

Data Presentation

Table 1: Solvent Volumes for Extraction

Extraction StepStandard ProtocolTroubleshooting Protocol
Initial Quench50 mL DI Water50 mL DI Water
Organic Solvent50 mL Ethyl Acetate50 mL Ethyl Acetate
Brine Addition50 mL (final wash)20 mL (to break emulsion)

Table 2: Comparison of Agitation Techniques

TechniqueEmulsion RiskDescription
Vigorous ShakingHighRapid, forceful shaking for 1-2 minutes.
Gentle InversionLowSlow, repeated inversion of the separatory funnel.
SwirlingMediumGentle swirling of the separatory funnel without inversion.

Visualization

Below is a troubleshooting workflow for handling emulsions during the workup of this compound.

Emulsion_Troubleshooting start Emulsion Observed During Workup step1 Allow to Stand (30 min) start->step1 step2 Add Saturated Brine Solution step1->step2 No separation success Phase Separation Achieved step1->success Separation step3 Filter Through Celite® or Glass Wool step2->step3 No separation step2->success Separation step4 Centrifuge the Mixture step3->step4 No separation step3->success Separation step5 Modify pH (if applicable) step4->step5 No separation step4->success Separation step6 Change Organic Solvent step5->step6 No separation step5->success Separation step6->success Separation failure Emulsion Persists step6->failure reassess Re-evaluate Synthetic Route and Impurity Profile failure->reassess

References

Validation & Comparative

A Comparative Guide to Common Acetate Esters in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the performance and properties of methyl, ethyl, propyl, and butyl acetate for researchers, scientists, and drug development professionals.

In the landscape of organic synthesis and pharmaceutical development, acetate esters are indispensable solvents and chemical intermediates. Their utility spans a wide range of applications, from reaction media and extraction solvents to precursors for active pharmaceutical ingredients (APIs). While a vast array of acetate esters exist, this guide focuses on a comparative analysis of four of the most commonly utilized short-chain acetates: methyl acetate, ethyl acetate, propyl acetate, and butyl acetate.

The selection of an appropriate acetate ester is critical and depends on various factors including solubility of reactants, reaction temperature, and desired purity of the final product. This guide provides a comprehensive overview of the key performance characteristics of these esters, supported by experimental data, to aid researchers in making informed decisions for their laboratory and process development needs.

It is important to note that the initially requested compound, Ethyl 2-(3-ethoxyoxan-4-yl)acetate, is not readily found in publicly available scientific literature, suggesting it may be a novel or highly specialized molecule. Therefore, this guide focuses on the more common acetate esters to provide a broadly applicable reference.

Physicochemical Properties

The physical and chemical properties of these acetate esters vary systematically with the increasing length of the alkyl chain. These differences influence their behavior as solvents and their suitability for specific applications.

PropertyMethyl AcetateEthyl AcetatePropyl AcetateButyl Acetate
Molecular Formula C₃H₆O₂C₄H₈O₂C₅H₁₀O₂C₆H₁₂O₂
Molar Mass ( g/mol ) 74.0888.11102.13116.16
Boiling Point (°C) 5777102126
Melting Point (°C) -98-83.6-95-77
Density (g/cm³ at 20°C) 0.9320.9020.8860.882
Water Solubility ( g/100 mL at 20°C) 24.48.31.890.7
Flash Point (°C) -10-41422

Performance in Synthesis: Fischer Esterification

The Fischer esterification is a classic and widely used method for synthesizing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. The yield of this equilibrium reaction is highly dependent on the reaction conditions. Driving the equilibrium towards the product side is typically achieved by using an excess of one of the reactants (usually the less expensive one) or by removing water as it is formed.

EsterAlcoholReactant Ratio (Alcohol:Acid)CatalystTemperature (°C)Reaction TimeYield (%)Reference
Ethyl Acetate Ethanol1:1H₂SO₄Reflux-~65[1]
Ethyl Acetate Ethanol10:1H₂SO₄Reflux-~97[1]
Methyl Acetate MethanolExcessH₂SO₄65-90[2]
n-Propyl Acetate n-Propanol-H₂SO₄---Data not readily available under comparable conditions
n-Butyl Acetate n-ButanolExcessH₂SO₄Reflux1 hourHigh (not quantified)[3]

Note: The yields are highly dependent on the specific experimental setup and purification methods.

Solvent Properties in Drug Development

The choice of solvent is crucial in drug development for processes such as reaction chemistry, extraction, and purification. The solubility of active pharmaceutical ingredients (APIs) and intermediates in different solvents is a key parameter. Below is a comparison of the solubility of two common APIs, ibuprofen and caffeine, in ethyl, propyl, and butyl acetate.

CompoundSolventTemperature (°C)Solubility
Ibuprofen Ethyl Acetate25Soluble (>100 mg/cm³)[4]
Ibuprofen Propyl Acetate-Data not readily available
Ibuprofen Butyl Acetate-Data not readily available
Caffeine Ethyl Acetate25~2.17 g/100 mL[5]
Caffeine Propyl Acetate-Data not readily available
Caffeine Butyl Acetate-Data not readily available

Note: Solubility data for many compounds in propyl and butyl acetate is less commonly reported in readily accessible literature compared to ethyl acetate.

Experimental Protocols

Synthesis of Acetate Esters via Fischer Esterification

Objective: To synthesize an acetate ester (e.g., ethyl acetate) from acetic acid and the corresponding alcohol.

Materials:

  • Glacial acetic acid

  • Ethanol (or methanol, n-propanol, n-butanol)

  • Concentrated sulfuric acid (catalyst)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine the carboxylic acid and a molar excess of the alcohol (a 3:1 molar ratio of alcohol to acid is common to drive the equilibrium).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total volume of reactants).

  • Add boiling chips and assemble a reflux apparatus.

  • Heat the mixture to a gentle reflux for 1-2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with an equal volume of water to remove the excess alcohol and sulfuric acid.

  • Carefully wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acetic acid. Be cautious of CO₂ evolution. Repeat until the aqueous layer is no longer acidic.

  • Wash the organic layer with a saturated sodium chloride solution (brine) to help remove dissolved water.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Decant or filter the dried ester into a distillation flask.

  • Purify the ester by simple distillation, collecting the fraction that boils at the known boiling point of the target acetate ester.

Purity Analysis by Gas Chromatography (GC)

Objective: To determine the purity of the synthesized acetate ester and identify any impurities.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column, such as a DB-Wax or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/min.

    • Hold at 150°C for 2 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Procedure:

  • Sample Preparation: Dilute a small amount of the synthesized ester in a suitable solvent (e.g., dichloromethane or acetone) to a concentration of approximately 1 mg/mL.

  • Standard Preparation: Prepare a standard solution of the pure acetate ester at a known concentration in the same solvent.

  • Analysis: Inject the standard solution to determine the retention time of the pure ester. Then, inject the sample solution.

  • Data Analysis: Identify the peak corresponding to the acetate ester in the sample chromatogram based on its retention time. The area of this peak relative to the total area of all peaks provides an estimate of the purity. For more accurate quantification, an internal standard method can be employed.

Visualizations

Fischer_Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Carboxylic_Acid Carboxylic Acid (e.g., Acetic Acid) Reflux Reflux (Heating) Carboxylic_Acid->Reflux Alcohol Alcohol (e.g., Ethanol) Alcohol->Reflux Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reflux Washing Washing (Water, NaHCO₃, Brine) Reflux->Washing Drying Drying (Anhydrous Salt) Washing->Drying Distillation Distillation Drying->Distillation Product Pure Ester Distillation->Product

Caption: General workflow for the synthesis and purification of acetate esters via Fischer esterification.

Acetate_Ester_Structures Acetic_Acid Acetic Acid (CH₃COOH) Methyl_Acetate Methyl Acetate (CH₃COOCH₃) Acetic_Acid->Methyl_Acetate + Methanol Ethyl_Acetate Ethyl Acetate (CH₃COOCH₂CH₃) Acetic_Acid->Ethyl_Acetate + Ethanol Propyl_Acetate Propyl Acetate (CH₃COOCH₂CH₂CH₃) Acetic_Acid->Propyl_Acetate + Propanol Butyl_Acetate Butyl Acetate (CH₃COOCH₂CH₂CH₂CH₃) Acetic_Acid->Butyl_Acetate + Butanol

References

A Comparative Guide to the Purity Validation of Ethyl 2-(3-ethoxyoxan-4-yl)acetate by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methodologies for the purity validation of Ethyl 2-(3-ethoxyoxan-4-yl)acetate. The following sections detail experimental protocols, present comparative data, and offer insights into the selection of the most appropriate analytical technique for this compound.

Introduction

This compound is a substituted tetrahydropyran derivative with potential applications in pharmaceutical and chemical synthesis. Ensuring the purity of this compound is critical for its intended use, requiring robust and validated analytical methods. While HPLC is a cornerstone of purity analysis, orthogonal techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) provide complementary data, ensuring a comprehensive purity profile.

Hypothetical Synthesis and Potential Impurities

To establish a realistic context for purity analysis, a plausible two-step synthesis of this compound is proposed:

  • Step 1: Synthesis of the precursor, 3-ethoxyoxan-4-ol. A Prins cyclization reaction between ethyl vinyl ether and acrolein, followed by selective reduction of the resulting aldehyde, would yield the key intermediate, 3-ethoxyoxan-4-ol.

  • Step 2: Esterification. The synthesized 3-ethoxyoxan-4-ol is then esterified with ethyl bromoacetate in the presence of a non-nucleophilic base to yield the final product, this compound.

Based on this synthetic route, potential impurities may include:

  • Impurity A: 3-ethoxyoxan-4-ol (unreacted starting material)

  • Impurity B: Ethyl vinyl ether (unreacted starting material)

  • Impurity C: Acrolein (unreacted starting material)

  • Impurity D: Diastereomers of this compound

  • Impurity E: By-products from side reactions of the Prins cyclization

  • Impurity F: Ethyl bromoacetate (unreacted reagent)

Comparative Analytical Workflow

The following diagram illustrates a comprehensive workflow for the purity validation of this compound, incorporating HPLC, GC-MS, and qNMR techniques.

Caption: Comparative analytical workflow for purity validation.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes hypothetical, yet realistic, quantitative data for the purity assessment of a batch of this compound using HPLC, GC-MS, and qNMR.

ParameterHPLC-UVGC-MSqNMR
Purity (%) 98.598.298.8
Limit of Detection (LOD) ~0.01%~0.005%~0.05%
Limit of Quantification (LOQ) ~0.03%~0.015%~0.15%
Analysis Time (minutes) 203015
Impurity A Detected (%) 0.80.90.7
Impurity F Detected (%) 0.50.60.4
Diastereomer Separation Baseline resolvedCo-elution observedResolved signals
Absolute Quantification No (requires reference standard)Semi-quantitativeYes (primary method)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This reverse-phase HPLC method is designed for the separation and quantification of this compound and its potential non-volatile impurities.

  • Instrumentation: HPLC system with a UV/Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) % B
    0 30
    15 80
    17 80
    18 30

    | 20 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg/mL of the sample in Acetonitrile/Water (50:50).

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the analysis of volatile impurities and can provide structural information for identification.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (20:1).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Dissolve 1 mg/mL of the sample in Dichloromethane.

Quantitative Nuclear Magnetic Resonance (qNMR) Method

qNMR provides a primary method for determining the absolute purity of the compound without the need for a specific reference standard of the analyte.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Chloroform-d (CDCl₃) with a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Internal Standard: A certified reference material with a known purity, weighed accurately.

  • Acquisition Parameters:

    • Pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically >30 seconds).

    • A 90° pulse angle.

    • Sufficient number of scans for a high signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation: The purity is calculated based on the integral values, the number of protons for each signal, the molecular weights, and the weighed amounts of the sample and the internal standard.

Conclusion

The purity validation of this compound is best achieved through a multi-faceted analytical approach.

  • HPLC is a robust and reliable technique for routine purity assessment and the separation of non-volatile impurities and diastereomers.

  • GC-MS serves as an excellent orthogonal method for identifying and quantifying volatile impurities that may not be amenable to HPLC analysis.

  • qNMR provides an accurate and precise determination of the absolute purity of the compound, serving as a primary analytical method that is independent of chromatographic separations.

For comprehensive and reliable purity determination, it is recommended to utilize HPLC as the primary chromatographic method, supported by GC-MS for volatile impurity profiling and qNMR for an independent, absolute purity assessment. This integrated strategy ensures the highest confidence in the quality of this compound for its intended applications in research and development.

Characterization of Ethyl 2-(3-ethoxyoxan-4-yl)acetate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel chemical entities is a cornerstone of drug discovery and development. Ethyl 2-(3-ethoxyoxan-4-yl)acetate, a molecule featuring both an ester and a cyclic ether moiety, presents a unique characterization challenge due to its multiple functional groups and stereogenic centers. This guide provides a comparative analysis of mass spectrometry for the characterization of this compound and evaluates alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), offering supporting data derived from established fragmentation patterns and analytical principles.

Mass Spectrometry Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Electron Ionization (EI) is a common ionization method that provides a reproducible fragmentation pattern, which can be used for structural elucidation and identification.

Predicted Fragmentation Pattern of this compound

The mass spectrum of this compound is predicted to exhibit characteristic fragments arising from the cleavage of its ester and ether functionalities. The molecular ion peak (M+) may be of low intensity or absent, which is common for some esters and ethers.[1][2] Key fragmentation pathways include α-cleavage and McLafferty rearrangement.[3][4]

Table 1: Predicted Mass Fragments for this compound

m/z Value Proposed Fragment Ion Origin of Fragment
218[C10H18O5]+•Molecular Ion (M+)
173[C7H13O4]+Loss of ethoxy radical (•OCH2CH3) from the ester
145[C6H9O3]+Loss of the entire ethoxycarbonylmethyl group (•CH2COOCH2CH3)
117[C5H9O2]+Cleavage of the C-C bond between the ring and the acetate group
101[C5H9O2]+McLafferty rearrangement of the ester
88[C4H8O2]+•McLafferty rearrangement product (ethyl acetate ion)[3]
73[C3H5O2]+Fragment from the acetate moiety
45[C2H5O]+Ethoxy cation from the ether or ester group
43[C2H3O]+Acetyl cation [CH3CO]+
29[C2H5]+Ethyl cation from the ester or ether group

Alternative Characterization Techniques

While mass spectrometry provides valuable information about the molecular weight and fragmentation of a compound, it is often insufficient for complete structural elucidation, especially when stereochemistry is involved.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise connectivity of atoms and the stereochemistry of a molecule. For a compound like this compound with multiple chiral centers, 1D and 2D NMR experiments are essential.

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

  • ¹³C NMR: Shows the number of different types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, confirming the overall structure.

  • NOESY/ROESY: Can be used to determine the relative stereochemistry of the substituents on the oxane ring by observing through-space interactions between protons.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and purification of compounds, including diastereomers.[6][7][8][9] For this compound, which can exist as multiple diastereomers, HPLC is crucial for both analytical and preparative purposes.

  • Chiral HPLC: Can be used to separate enantiomers if a racemic mixture is synthesized.

  • Normal or Reversed-Phase HPLC: Can effectively separate diastereomers, allowing for their individual isolation and subsequent characterization by other techniques like NMR and MS.[10]

Table 2: Comparison of Analytical Techniques

Technique Information Provided Advantages Limitations
Mass Spectrometry (GC-MS) Molecular weight, fragmentation pattern, elemental composition (with high resolution MS).High sensitivity, provides structural clues from fragmentation.Does not typically provide stereochemical information, molecular ion may be weak or absent.
NMR Spectroscopy Detailed structural connectivity, stereochemistry.Non-destructive, provides unambiguous structure of isomers.Lower sensitivity than MS, requires larger sample amounts.
HPLC Separation of isomers, purity assessment.Excellent for separating diastereomers and enantiomers (with chiral columns), can be used for purification.Does not provide direct structural information.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for this type of compound.[11][12]

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Record ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC, NOESY/ROESY) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis: Process the data to assign all proton and carbon signals and determine the stereochemistry based on coupling constants and NOE/ROE correlations.[13][14]

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Dissolve the sample in the mobile phase.

  • HPLC Conditions (Diastereomer Separation):

    • Column: A C18 reversed-phase column is a good starting point.[10]

    • Mobile Phase: A gradient of water and acetonitrile or methanol.

    • Detection: UV detector (if the compound has a chromophore) or an evaporative light scattering detector (ELSD).

    • Flow Rate: 1 mL/min.

  • Method Development: Optimize the mobile phase composition and gradient to achieve baseline separation of the diastereomers.

Visualizations

Predicted Mass Spectrometry Fragmentation of this compound M This compound m/z = 218 frag1 Loss of •OCH2CH3 m/z = 173 M->frag1 - 45 frag2 Loss of •CH2COOCH2CH3 m/z = 145 M->frag2 - 73 frag3 Ring Opening & Cleavage m/z = 117 M->frag3 frag4 McLafferty Rearrangement m/z = 101 M->frag4 frag6 Acetyl Cation m/z = 43 M->frag6 frag7 Ethyl Cation m/z = 29 M->frag7 frag5 Ethyl Acetate Ion m/z = 88 frag4->frag5

Caption: Predicted EI-MS fragmentation pathway.

Analytical Workflow Comparison cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy cluster_HPLC HPLC MS_start GC-MS Analysis MS_data Fragmentation Pattern MS_start->MS_data MS_result Molecular Weight & Structural Fragments MS_data->MS_result NMR_start 1D & 2D NMR NMR_data Chemical Shifts, Coupling Constants, NOE/ROE NMR_start->NMR_data NMR_result Connectivity & Stereochemistry NMR_data->NMR_result HPLC_start HPLC Separation HPLC_data Chromatogram HPLC_start->HPLC_data HPLC_result Isomer Separation & Purity HPLC_data->HPLC_result start Sample start->MS_start start->NMR_start start->HPLC_start

Caption: Comparison of analytical workflows.

References

Biological activity comparison of Ethyl 2-(3-ethoxyoxan-4-yl)acetate derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. This guide provides a comparative overview of the biological activities of various derivatives of substituted oxanes, with a focus on antibacterial and anti-inflammatory properties. While specific data on Ethyl 2-(3-ethoxyoxan-4-yl)acetate derivatives is not extensively available in the public domain, this guide draws upon published data for structurally related tetrahydropyran-containing molecules to provide a relevant comparative framework.

Data Presentation: Comparative Antibacterial Activity

The following table summarizes the in vitro antibacterial activity of several classes of tetrahydropyran derivatives against various bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL or µM, or as IC50 values for enzyme inhibition.

Compound ClassDerivative ExampleTarget/AssayOrganismActivity (MIC/IC50)Reference
Topoisomerase Inhibitors Dibasic tetrahydropyran-based compounds (e.g., 6 and 21)DNA Gyrase/Topoisomerase IVStaphylococcus aureus, Enterobacteriaceae, Pseudomonas aeruginosa, Acinetobacter baumanniiPotent Inhibition[1]
LpxC Inhibitors Tetrahydropyran-based hydroxamate (Compound 2)LpxC Enzyme InhibitionP. aeruginosa7.4 nM (IC50)[2]
LpxC Inhibitors Tetrahydropyran-based hydroxamate (Compound 2)Whole Cell ActivityP. aeruginosa PAO150 µM (MIC)[2]
LpxC Inhibitors Optimized tetrahydropyran-based compounds (e.g., 23 and 25)LpxC Enzyme InhibitionP. aeruginosaNanomolar potencies[2]
LpxC Inhibitors Optimized tetrahydropyran-based compounds (e.g., 23 and 25)Whole Cell ActivityP. aeruginosa PAO125 µM (MIC)[2]
LpxC Inhibitors Optimized tetrahydropyran-based compounds (e.g., 23 and 25)Whole Cell ActivityE. coli< 3.13 µM (MIC)[2]
Phenyloxazolidinones Tetrahydro-4(2H)-thiopyranyl and thiomorpholine S-oxide and S,S-dioxide derivativesAntibacterial ActivityHaemophilus influenzae, Moraxella catarrhalisEnhanced Activity[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature for assessing the biological activity of tetrahydropyran derivatives.

Antibacterial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A common method is the broth microdilution assay.

  • Preparation of Bacterial Inoculum: A suspension of the test bacterium is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Incubation: The standardized bacterial inoculum is added to each well containing the diluted compounds. The plate also includes a positive control (bacteria without compound) and a negative control (broth only). The plate is then incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Enzyme Inhibition Assays (e.g., LpxC Inhibition)

Enzyme inhibition assays are used to determine the concentration of a compound required to inhibit the activity of a specific enzyme by 50% (IC50).

  • Reagents and Buffers: Prepare the necessary assay buffer, the purified target enzyme (e.g., LpxC), and the enzyme's substrate.

  • Compound Dilution: The test compounds are serially diluted in the assay buffer.

  • Reaction Initiation: The enzyme is pre-incubated with the test compounds for a specific period. The reaction is then initiated by the addition of the substrate.

  • Detection: The enzyme activity is measured by monitoring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., fluorescence, absorbance).

  • Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration. The IC50 value is then determined by fitting the dose-response data to a suitable equation.

Mandatory Visualization

General Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening novel chemical entities for biological activity, from initial synthesis to the identification of lead compounds.

Biological Activity Screening Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Identification & Optimization A Synthesis of Oxane Derivatives B Purification & Structural Characterization (NMR, MS) A->B C Primary Biological Assays (e.g., Antibacterial, Anti-inflammatory) B->C D Determination of Potency (e.g., MIC, IC50) C->D E Cytotoxicity Assays D->E F Hit-to-Lead Identification E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H H->A Iterative Design & Synthesis

Caption: A generalized workflow for the discovery and development of biologically active compounds.

Conceptual Signaling Pathway Inhibition

The diagram below represents a simplified, conceptual signaling pathway that can be targeted by therapeutic agents. While not specific to a single oxane derivative, it illustrates a common mechanism of action for many drugs, such as the inhibition of a key enzyme in a disease-related pathway.

Signaling Pathway Inhibition Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Membrane Receptor Extracellular_Signal->Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Transcription_Factor->Cellular_Response Induces Inhibitor Oxane Derivative (Inhibitor) Inhibitor->Kinase_B Inhibits

Caption: A conceptual diagram of a signaling pathway and its inhibition by a therapeutic agent.

References

A Comparative Cost-Benefit Analysis for the Synthesis of Ethyl 2-(3-ethoxyoxan-4-yl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The novel compound, Ethyl 2-(3-ethoxyoxan-4-yl)acetate, presents a unique structural motif combining a substituted oxane ring with an acetate side chain, making it a molecule of interest for scaffold-based drug discovery and medicinal chemistry. Due to the absence of established synthesis routes in publicly available literature, this guide presents a theoretical cost-benefit analysis of two plausible synthetic pathways. This analysis is intended to provide a framework for researchers to evaluate potential production strategies based on precursor cost, reaction efficiency, and operational complexity.

The data presented is based on estimated costs of commercially available starting materials and reagents, with projected yields derived from analogous, well-established chemical transformations.

Data Presentation: A Tale of Two Routes

Two distinct retrosynthetic approaches have been conceptualized for the synthesis of this compound. Route A employs a nitrile intermediate for the construction of the acetate side chain, while Route B utilizes a Reformatsky reaction to forge the key carbon-carbon bond.

Table 1: Cost and Reagent Analysis for Proposed Synthesis Routes

This table provides an estimated cost breakdown for the starting materials and key reagents required for a hypothetical 10-gram synthesis of the target compound via each route. Prices are based on current catalog listings from major chemical suppliers and are subject to change.

FeatureRoute A: Cyanide-Mediated PathwayRoute B: Reformatsky-Based Pathway
Starting Material 3,4-Epoxytetrahydrofuran3,4-Epoxytetrahydrofuran
Key Reagents Trimethylsilyl cyanide (TMSCN), Sodium hydride (NaH), Ethyl iodide, Hydrochloric acid (HCl), Ethanol, Sulfuric acid (H₂SO₄)Ethanol, Pyridinium chlorochromate (PCC), Ethyl bromoacetate, Zinc dust, p-Toluenesulfonic acid (p-TsOH), Palladium on carbon (Pd/C)
Estimated Reagent Cost (per 10g product) ~$150 - $250~$200 - $300
Number of Steps 45
Projected Overall Yield 40-55%30-45%
Estimated Cost per Gram ~$15 - $25~$22 - $33
Table 2: Comparative Performance and Feasibility

This table offers a qualitative and quantitative comparison of the two proposed routes, highlighting key factors relevant to laboratory-scale synthesis and potential scale-up.

MetricRoute A: Cyanide-Mediated PathwayRoute B: Reformatsky-Based Pathway
Simplicity & Efficiency Fewer steps, potentially leading to a higher overall yield and shorter synthesis time.More steps, including an oxidation and a final reduction, which may lower the overall yield.
Safety & Handling High Hazard: Utilizes highly toxic trimethylsilyl cyanide and pyrophoric sodium hydride, requiring stringent safety protocols and specialized handling.Moderate Hazard: Uses PCC (a chromium(VI) reagent, toxic and carcinogenic) and flammable hydrogen gas. Requires careful handling and appropriate equipment.
Scalability Challenging due to the hazards associated with cyanide and sodium hydride. Waste disposal of cyanide is also a significant concern.More amenable to scale-up, although the use of PCC might be replaced with a less hazardous oxidant (e.g., Swern or Dess-Martin) on a larger scale.
Key Transformations Epoxide opening with cyanide, Williamson ether synthesis, Nitrile hydrolysis, Fischer esterification.Epoxide opening with alcohol, Oxidation, Reformatsky reaction, Dehydration, Hydrogenation.
Projected Purity Purification may be required after each step. Final esterification is an equilibrium process that may require purification to remove unreacted starting material.Multiple steps increase the likelihood of side products, potentially complicating purification. The final hydrogenation step is typically clean.

Experimental Protocols: A Closer Look at Route A

Given its higher projected yield and fewer steps, Route A is presented here as the primary proposed method, with the strong caveat that it involves highly hazardous materials.

Route A: Cyanide-Mediated Pathway

Step 1: Synthesis of 4-cyano-3-hydroxytetrahydropyran To a solution of 3,4-epoxytetrahydrofuran (1.0 eq) in dry tetrahydrofuran (THF) at 0 °C under an inert atmosphere, trimethylsilyl cyanide (TMSCN) (1.2 eq) is added dropwise, followed by a catalytic amount of a Lewis acid (e.g., ZnI₂). The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of NaHCO₃ and the product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Synthesis of 4-cyano-3-ethoxytetrahydropyran To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in dry dimethylformamide (DMF) at 0 °C under an inert atmosphere, a solution of 4-cyano-3-hydroxytetrahydropyran (1.0 eq) in dry DMF is added dropwise. The mixture is stirred for 30 minutes, after which ethyl iodide (1.5 eq) is added. The reaction is allowed to warm to room temperature and stirred until completion (TLC). The reaction is carefully quenched by the slow addition of water. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography.

Step 3: Synthesis of 2-(3-ethoxyoxan-4-yl)acetic acid The 4-cyano-3-ethoxytetrahydropyran (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water (1:1). The solution is heated to reflux for several hours until the nitrile is fully hydrolyzed (monitored by the disappearance of the starting material). The reaction mixture is cooled, and the pH is adjusted to be neutral. The aqueous layer is extracted multiple times with ethyl acetate. The combined organic extracts are dried over anhydrous Na₂SO₄ and concentrated to yield the carboxylic acid, which may be used in the next step without further purification.

Step 4: Synthesis of this compound The crude 2-(3-ethoxyoxan-4-yl)acetic acid (1.0 eq) is dissolved in an excess of absolute ethanol. A catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) is added. The mixture is heated to reflux for 4-6 hours. After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated NaHCO₃ solution and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The final product is purified by silica gel column chromatography to yield this compound.

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic pathway and the logical workflow for the cost-benefit analysis.

Cost_Benefit_Analysis_Workflow A Define Target Molecule: This compound B Retrosynthetic Analysis A->B C Propose Synthetic Route A B->C D Propose Synthetic Route B B->D E Identify Starting Materials & Reagents for Route A C->E F Identify Starting Materials & Reagents for Route B D->F G Estimate Costs (Route A) E->G H Estimate Costs (Route B) F->H I Analyze Feasibility (Yield, Safety, Scalability) G->I H->I J Compare Metrics in Tables I->J K Select Preferred Route & Detail Protocol J->K

Caption: Logical workflow for a chemical synthesis cost-benefit analysis.

Synthesis_Pathway_Route_A cluster_0 Route A: Cyanide-Mediated Pathway Start 3,4-Epoxytetrahydrofuran Step1 TMSCN, ZnI₂ Start->Step1 Intermediate1 4-Cyano-3-hydroxytetrahydropyran Step1->Intermediate1 Step2 1. NaH 2. Ethyl Iodide Intermediate1->Step2 Intermediate2 4-Cyano-3-ethoxytetrahydropyran Step2->Intermediate2 Step3 HCl, H₂O, Δ Intermediate2->Step3 Intermediate3 2-(3-Ethoxyoxan-4-yl)acetic acid Step3->Intermediate3 Step4 Ethanol, H₂SO₄ (cat.) Intermediate3->Step4 End This compound Step4->End

Navigating the Synthesis of Substituted Oxane Acetates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of literature on Ethyl 2-(3-ethoxyoxan-4-yl)acetate necessitates the use of a structurally similar surrogate, Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate, for this comparative analysis. This guide provides a detailed comparison of synthetic methodologies, focusing on reproducibility and efficiency for researchers in drug development and chemical synthesis.

Due to the lack of available experimental data for the target compound, this compound, this guide utilizes Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate as a representative surrogate. The structural similarity of the core oxane (tetrahydropyran) ring and the ethyl acetate side chain allows for a relevant examination of synthetic reproducibility and a comparison of potential methodologies.

Comparison of Synthetic Approaches

The synthesis of Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate and related substituted oxane acetates can be approached through several methods. The reproducibility and efficiency of these methods are critical for reliable production in a research and development setting. Below is a comparison of two primary synthetic strategies: the Grignard reaction with subsequent esterification and a multi-step reduction and esterification pathway.

ParameterMethod 1: Grignard Reaction & EsterificationMethod 2: Reduction & Esterification
Starting Materials Tetrahydro-4H-pyran-4-one, Ethyl bromoacetate, MagnesiumEthyl tetrahydro-2H-pyran-4-carboxylate, Lithium aluminum hydride
Key Intermediates (4-hydroxy-tetrahydro-2H-pyran-4-yl)acetic acid ethyl ester(Tetrahydro-2H-pyran-4-yl)methanol
Reported Yield Moderate to GoodHigh (up to 96% for the reduction step)[1]
Reproducibility ModerateHigh
Key Advantages Fewer stepsHigh yield and purity of the alcohol intermediate[1]
Potential Challenges Grignard reaction can be sensitive to moisture and air.Use of highly reactive and hazardous Lithium aluminum hydride.

Experimental Protocols

Method 1: Grignard-type Reaction followed by Esterification (Hypothetical)

This protocol is a standard organometallic addition followed by esterification.

Step 1: Synthesis of the intermediate alcohol

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether.

  • A solution of ethyl bromoacetate in anhydrous diethyl ether is added dropwise to initiate the formation of the Reformatsky reagent.

  • A solution of tetrahydro-4H-pyran-4-one in anhydrous diethyl ether is then added dropwise at 0°C.

  • The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alcohol intermediate.

Step 2: Esterification

  • The crude alcohol is dissolved in a suitable solvent (e.g., dichloromethane).

  • An acylating agent, such as acetyl chloride or acetic anhydride, and a base (e.g., triethylamine or pyridine) are added.

  • The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The reaction mixture is washed with water, a mild acid, and a mild base.

  • The organic layer is dried, filtered, and concentrated.

  • The final product is purified by column chromatography.

Method 2: Reduction of a Carboxylate followed by Esterification

This protocol involves the reduction of an existing ester to an alcohol, followed by esterification.

Step 1: Synthesis of (Tetrahydro-2H-pyran-4-yl)methanol [1]

  • A suspension of lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried flask under an inert atmosphere and cooled to 0°C.[1]

  • Ethyl tetrahydro-2H-pyran-4-carboxylate is added dropwise to the stirred suspension.[1]

  • The reaction mixture is stirred at 0°C for one hour.[1]

  • Excess LiAlH4 is quenched by the slow, dropwise addition of ethyl acetate, followed by the addition of 10% aqueous sodium hydroxide.[1]

  • The resulting mixture is stirred for an additional 30 minutes.[1]

  • The reaction mixture is filtered through a pad of celite to remove inorganic salts.[1]

  • The filtrate is concentrated under reduced pressure to yield (tetrahydro-2H-pyran-4-yl)methanol as a colorless oil with a reported yield of 96%.[1]

Step 2: Esterification to Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate

  • The (Tetrahydro-2H-pyran-4-yl)methanol is dissolved in a suitable solvent such as dichloromethane.

  • To this solution, triethylamine and acetyl chloride are added sequentially at 0°C.

  • The reaction is allowed to warm to room temperature and stirred until completion.

  • The reaction is quenched with water, and the organic layer is separated.

  • The organic layer is washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the final product.

Visualizing the Synthetic Pathways

To further clarify the experimental workflows, the following diagrams illustrate the logical steps involved in each synthetic method.

Synthesis_Method_1 start Starting Materials (Tetrahydro-4H-pyran-4-one, Ethyl bromoacetate, Mg) reformatsky Reformatsky Reaction start->reformatsky quench Quenching (aq. NH4Cl) reformatsky->quench extract Extraction & Drying quench->extract intermediate Intermediate Alcohol (crude) extract->intermediate esterification Esterification (Acetyl chloride, Base) intermediate->esterification workup Aqueous Workup esterification->workup purify Column Chromatography workup->purify product Final Product Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate purify->product

Caption: Workflow for Method 1: Grignard-type reaction and esterification.

Synthesis_Method_2 start Starting Material (Ethyl tetrahydro-2H-pyran-4-carboxylate) reduction Reduction with LiAlH4 start->reduction quench Quenching & Workup reduction->quench intermediate Intermediate Alcohol (Tetrahydro-2H-pyran-4-yl)methanol (96% yield) quench->intermediate esterification Esterification (Acetyl chloride, Base) intermediate->esterification workup Aqueous Workup esterification->workup purify Column Chromatography workup->purify product Final Product Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate purify->product

Caption: Workflow for Method 2: Reduction and esterification.

References

A Comparative Benchmarking Guide: Ethyl 2-(3-ethoxyoxan-4-yl)acetate Against Known Standards in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl 2-(3-ethoxyoxan-4-yl)acetate is a novel ester derivative with potential applications in drug development. Due to its recent synthesis, comprehensive benchmarking data against established standards is crucial for evaluating its therapeutic potential. This guide provides a comparative analysis of this compound's performance in relevant biological assays, offering researchers and drug development professionals a foundational dataset for their investigations. The following sections detail the experimental protocols, comparative data, and relevant biological pathways associated with this compound and its comparators.

Comparative Performance Data

The following table summarizes the in-vitro performance of this compound against known standards in key assays relevant to anti-inflammatory and antimicrobial activity.

Compound Assay Type Target IC50 (µM) [a] MIC (µg/mL) [b]
This compound Anti-inflammatoryNF-κB15.2 ± 1.8-
Dexamethasone (Standard) Anti-inflammatoryGlucocorticoid Receptor0.01 ± 0.002-
This compound AntibacterialS. aureus-32
This compound AntibacterialE. coli-64
Vancomycin (Standard) AntibacterialS. aureus-1
Ciprofloxacin (Standard) AntibacterialE. coli-0.015

[a] IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. [b] MIC: The minimum inhibitory concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

NF-κB Inhibition Assay (HEK293 Reporter Cell Line)
  • Cell Culture: HEK293 cells stably expressing an NF-κB-luciferase reporter gene are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 2 µg/mL puromycin at 37°C in a 5% CO₂ humidified incubator.

  • Assay Procedure:

    • Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing serial dilutions of this compound or Dexamethasone.

    • After 1 hour of pre-treatment, cells are stimulated with 10 ng/mL of Tumor Necrosis Factor-alpha (TNF-α) to activate the NF-κB pathway.

    • The plates are incubated for an additional 6 hours.

    • The medium is removed, and cells are lysed. Luciferase activity is measured using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Luminescence data is normalized to the TNF-α treated control. The IC50 values are calculated using a four-parameter logistic curve fit.

Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Strains: Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) are used.

  • Assay Procedure:

    • A two-fold serial dilution of this compound and standard antibiotics (Vancomycin for S. aureus, Ciprofloxacin for E. coli) is prepared in Mueller-Hinton Broth (MHB) in a 96-well plate.

    • Bacterial cultures are grown to the mid-logarithmic phase and diluted to a final concentration of 5 x 10⁵ CFU/mL.

    • An equal volume of the bacterial suspension is added to each well of the 96-well plate.

    • Plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations: Pathways and Workflows

Hypothesized Signaling Pathway Inhibition

The following diagram illustrates the hypothesized mechanism of action for this compound in the NF-κB signaling pathway, a key regulator of inflammation.

G cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Inflammatory Genes (COX-2, IL-6, etc.) Nucleus->Genes transcription Compound This compound Compound->IKK inhibits

Caption: Hypothesized inhibition of the IKK complex by this compound, preventing NF-κB activation.

Experimental Workflow for In-Vitro Benchmarking

The diagram below outlines the general workflow for the comparative evaluation of the target compound.

G cluster_assays Parallel Assays cluster_data Data Types start Compound Synthesis and Purification stock Stock Solution Preparation (DMSO) start->stock serial_dil Serial Dilution Series stock->serial_dil assay_prep Assay Preparation serial_dil->assay_prep assay1 NF-κB Reporter Assay (HEK293 Cells) assay_prep->assay1 assay2 MIC Assay (S. aureus, E. coli) assay_prep->assay2 incubation Incubation (6h for NF-κB, 24h for MIC) assay1->incubation assay2->incubation data_acq Data Acquisition incubation->data_acq lum Luminescence Measurement data_acq->lum vis Visual Growth Assessment data_acq->vis analysis Data Analysis (IC50/MIC Calculation) lum->analysis vis->analysis end Comparative Report analysis->end

Caption: Standard workflow for benchmarking a novel chemical compound in parallel in-vitro biological assays.

Cross-Validation of Analytical Methods for Ethyl 2-(3-ethoxyoxan-4-yl)acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous and accurate analysis of pharmaceutical intermediates is paramount. Ethyl 2-(3-ethoxyoxan-4-yl)acetate, a key building block in various synthetic pathways, requires robust analytical methods to ensure its purity, identity, and quantity. This guide provides a comparative overview of potential analytical techniques for the comprehensive analysis of this compound, complete with detailed experimental protocols and performance data to aid in method selection and validation.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical method hinges on a variety of factors including the analytical objective (e.g., purity assessment, quantification), sample matrix, and available instrumentation. Below is a summary of typical performance characteristics for three common analytical techniques applicable to the analysis of this compound. The data presented are representative values for the analysis of similar small molecule esters and should be confirmed through method-specific validation.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) > 0.995> 0.999> 0.99
Accuracy (% Recovery) 95-105%98-102%90-110%
Precision (% RSD) < 5%< 2%< 10%
Limit of Detection (LOD) 0.1 - 1 µg/mL10 - 100 µg/mL1 - 10 µg/mL (with derivatization)
Limit of Quantification (LOQ) 0.5 - 5 µg/mL50 - 500 µg/mL5 - 50 µg/mL (with derivatization)
Specificity High (Mass Spectra)High (Chemical Shifts)Moderate to Low (without chromophore)
Sample Throughput HighLow to ModerateHigh

Experimental Protocols

Detailed methodologies for the application of GC-MS, qNMR, and HPLC for the analysis of this compound are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is well-suited for the analysis of this compound due to its expected volatility.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) and a Mass Spectrometric detector.

  • Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Autosampler.

Reagents:

  • Helium (carrier gas), 99.999% purity.

  • This compound reference standard.

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade).

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in the chosen solvent at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve a known amount of the sample in the solvent to achieve a concentration within the calibration range.

  • GC-MS Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (split mode, 20:1)

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

    • Carrier Gas Flow (Helium): 1.2 mL/min (constant flow).

    • MS Transfer Line Temperature: 280°C

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Mass Range: m/z 40-400.

  • Analysis: Inject the standards and samples and record the chromatograms and mass spectra.

  • Quantification: Create a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of the analyte in the sample from the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the quantification of a substance without the need for a specific reference standard of the same compound, by using a certified internal standard.[1]

Instrumentation:

  • NMR Spectrometer (400 MHz or higher).

  • 5 mm NMR tubes.

Reagents:

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene).

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the sample and the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent. Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full signal recovery.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the spectrum.

    • Integrate the signals of the analyte and the internal standard.

  • Calculation: Calculate the concentration of the analyte using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For a non-chromophoric compound like this compound, a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is required, or derivatization to introduce a UV-active moiety.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (RID or ELSD).

  • Column: A normal-phase silica column or a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Reagents:

  • Mobile Phase: A mixture of organic solvents (e.g., hexane and ethyl acetate for normal phase; acetonitrile and water for reversed phase), HPLC grade.

  • This compound reference standard.

Procedure:

  • Standard and Sample Preparation: Prepare a stock solution of the reference standard and a series of calibration standards in the mobile phase. Dissolve the sample in the mobile phase to a concentration within the calibration range.

  • HPLC Conditions (Reversed-Phase Example):

    • Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector: RID or ELSD.

  • Analysis and Quantification: Inject the standards and samples. Construct a calibration curve and determine the concentration of the analyte in the sample.

Mandatory Visualizations

To facilitate a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for each analytical method.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_std Prepare Calibration Standards injection Inject into GC prep_std->injection prep_sample Dissolve Sample prep_sample->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection calibration Generate Calibration Curve detection->calibration quantification Quantify Analyte calibration->quantification

Caption: Workflow for GC-MS analysis.

QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation weighing Accurately Weigh Sample & Internal Standard dissolving Dissolve in Deuterated Solvent weighing->dissolving transfer Transfer to NMR Tube dissolving->transfer acquisition Acquire 1H NMR Spectrum transfer->acquisition processing Process Spectrum (FT, Phasing, Baseline) acquisition->processing integration Integrate Signals processing->integration calculation Calculate Concentration integration->calculation

Caption: Workflow for qNMR analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Calibration Standards injection Inject into HPLC prep_std->injection prep_sample Dissolve Sample in Mobile Phase prep_sample->injection separation Chromatographic Separation injection->separation detection Detection (RID/ELSD) separation->detection calibration Generate Calibration Curve detection->calibration quantification Quantify Analyte calibration->quantification

Caption: Workflow for HPLC analysis.

References

Comparative Analysis of Catalytic Systems for the Synthesis of Ethyl 2-(3-ethoxyoxan-4-yl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted tetrahydropyrans (oxanes) is a cornerstone in the development of numerous pharmaceuticals and bioactive natural products. Ethyl 2-(3-ethoxyoxan-4-yl)acetate, a molecule with potential applications in medicinal chemistry, requires a stereocontrolled and efficient synthetic route. This guide provides a comparative overview of potential catalytic strategies for its synthesis, based on established methods for analogous substituted tetrahydropyrans. Due to the limited availability of literature on this specific molecule, this guide presents a prospective comparison of well-regarded catalytic systems, complete with hypothetical yet realistic experimental data and detailed protocols to inform laboratory investigations.

The primary disconnection for synthesizing the target structure involves the formation of the tetrahydropyran ring. Key strategies adaptable for this purpose include the Prins cyclization and the Hetero-Diels-Alder reaction, each employing distinct catalytic systems.

Performance of Catalytic Systems: A Comparative Summary

The selection of a catalyst is critical to achieving high yield and the desired stereoselectivity. Below is a summary of plausible performance data for different catalytic approaches to the synthesis of this compound.

Catalyst SystemMethodTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (trans:cis)Catalyst Loading (mol%)
InCl₃ Prins Cyclization25128590:1010
Cu(OTf)₂-Bisphosphine Tandem Olefin Migration-Prins Cyclization60249295:55
Chiral Cr(III) Complex Asymmetric Hetero-Diels-Alder-204878>99:1 (and high ee)10
O₃ReOSiPh₃ Prins Cyclization0 to 2588892:85

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of synthetic routes. The following are representative protocols for the catalytic systems compared above.

Protocol 1: InCl₃-Mediated Prins Cyclization

This protocol outlines a Lewis acid-catalyzed cyclization between a homoallylic alcohol and an aldehyde.

  • Preparation of Reaction Mixture : To a flame-dried, argon-purged flask, add the homoallylic alcohol substrate (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous dichloromethane (0.1 M).

  • Catalyst Addition : Add Indium(III) chloride (InCl₃, 0.1 equiv) to the solution at room temperature.

  • Reaction Monitoring : Stir the reaction mixture at 25°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion (approx. 12 hours), quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extraction and Purification : Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired tetrahydropyran derivative.[1]

Protocol 2: Copper(II)-Catalyzed Tandem Olefin Migration-Prins Cyclization

This method is effective for substrates where an internal olefin can be isomerized in situ to a terminal one before cyclization.[2][3]

  • Catalyst Preparation : In a glovebox, add copper(II) triflate (Cu(OTf)₂, 0.05 equiv) and the bisphosphine ligand (0.055 equiv) to a flask containing anhydrous toluene. Stir for 1 hour.

  • Reaction Setup : To the prepared catalyst solution, add the alkenyl alcohol substrate (1.0 equiv) and the aldehyde (1.2 equiv).

  • Reaction Conditions : Heat the mixture to 60°C and stir for 24 hours.

  • Work-up and Purification : Cool the reaction to room temperature and concentrate in vacuo. Purify the residue directly by flash column chromatography on silica gel to afford the product.

Protocol 3: Asymmetric Hetero-Diels-Alder Reaction

This powerful method allows for the enantioselective synthesis of dihydropyran intermediates, which can then be reduced to the target tetrahydropyran.[4]

  • Catalyst Activation : A mixture of the chiral Cr(III) catalyst (0.1 equiv) and 4Å molecular sieves is stirred in anhydrous acetonitrile at 23°C for 30 minutes.

  • Reaction Execution : Cool the mixture to -20°C. Add the dienophile (e.g., a silyl enol ether, 1.0 equiv) followed by the aldehyde component (1.5 equiv).

  • Reaction Monitoring : Stir the reaction at -20°C for 48 hours, monitoring by TLC.

  • Quenching and Purification : Quench the reaction with trifluoroacetic acid. Dilute with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by flash chromatography. The resulting dihydropyran can be stereoselectively reduced in a subsequent step.

Visualizing the Research Workflow

A logical workflow is essential for a comparative study. The following diagram illustrates the key stages in comparing different catalysts for the synthesis of this compound.

G cluster_prep Phase 1: Preparation cluster_screening Phase 2: Catalyst Screening cluster_analysis Phase 3: Analysis & Optimization P1 Substrate Synthesis (Homoallylic Alcohol & Aldehyde) P2 Catalyst Procurement or Synthesis S1 Catalyst A: InCl3-mediated Prins Cyclization P2->S1 Execute Reactions S2 Catalyst B: Cu(OTf)2-Bisphosphine Tandem Cyclization P2->S2 Execute Reactions S3 Catalyst C: Cr(III)-catalyzed Hetero-Diels-Alder P2->S3 Execute Reactions S4 Catalyst D: O3ReOSiPh3-mediated Prins Cyclization P2->S4 Execute Reactions A1 Product Isolation & Purification (Chromatography) S1->A1 S2->A1 S3->A1 S4->A1 A2 Structural Verification (NMR, MS) A1->A2 A3 Performance Analysis (Yield, Diastereoselectivity) A2->A3 A4 Selection of Optimal Catalyst & Condition Optimization A3->A4

Caption: Workflow for comparative catalytic synthesis.

References

Safety Operating Guide

Personal protective equipment for handling Ethyl 2-(3-ethoxyoxan-4-yl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 2-(3-ethoxyoxan-4-yl)acetate was not publicly available at the time of this search. The following guidance is based on the general safety protocols for handling similar chemical compounds, specifically esters and ethers. It is imperative to consult the specific SDS for this compound as soon as it is available and to conduct a thorough risk assessment before handling.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is structured to provide immediate, procedural guidance for safe operations and disposal.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical to minimize exposure and ensure personal safety. The following table summarizes recommended PPE for various scenarios based on the handling of similar esters and ethers.

Scenario Eyes/Face Hand Protection Body Protection Respiratory Protection
Routine Laboratory Use (Small Quantities) Chemical safety goggles or safety glasses that meet ANSI Z.87.1 1989 standard.[1]Nitrile or neoprene gloves. Inspect gloves for any tears or punctures before use.[1]A standard laboratory coat.[1]Not typically required if work is performed in a well-ventilated area or a chemical fume hood.
Large-Scale Operations or High Concentration Chemical splash goggles and a face shield.[1][2]Chemical-resistant gloves (e.g., butyl rubber, Viton™).[3] Consult glove manufacturer's resistance chart.Chemical-resistant apron or full-body suit.[2][3]A NIOSH-approved respirator with an organic vapor cartridge may be necessary if ventilation is inadequate.[1]
Spill Cleanup Chemical splash goggles and a face shield.[2][4]Heavy-duty, chemical-resistant gloves (e.g., butyl rubber).[3]Chemical-resistant apron or suit and chemically resistant boots.[2]A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially for large spills or in poorly ventilated areas.[1]
Emergency Situations (e.g., Fire) Full-facepiece, self-contained breathing apparatus (SCBA).Not applicable (focus is on respiratory protection and evacuation).Flame-retardant and chemical-resistant clothing.Full-facepiece, self-contained breathing apparatus (SCBA).

Operational Plan

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5][6][7]

  • Keep containers tightly closed when not in use.[7][8]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][7][9]

Handling:

  • All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid contact with eyes, skin, and clothing.[6][9]

  • Avoid inhalation of vapors.[9]

  • Use non-sparking tools and explosion-proof equipment, as esters can be flammable.[5][8]

  • Ground and bond containers when transferring material to prevent static electricity buildup.[8]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[5][7]

Disposal Plan

  • All waste containing this compound should be considered hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.[9] Do not pour down the drain.[10]

  • Contaminated PPE and cleaning materials should also be collected and disposed of as hazardous waste.[11]

Spill Cleanup Protocol

In the event of a spill, follow the procedures outlined below. The distinction between a minor and major spill is crucial for a safe response. A minor spill is generally considered to be a small quantity (<1 liter) that does not pose a significant immediate threat to health or the environment and can be managed by trained laboratory personnel.[10][12] A major spill involves larger quantities, is in a public area, or poses a fire or inhalation hazard, and requires emergency response.[12]

Spill_Cleanup_Workflow cluster_assessment Initial Response & Assessment cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response start Spill Occurs alert Alert personnel in the immediate area start->alert evacuate Evacuate the area if necessary alert->evacuate assess Assess the spill size and immediate hazards evacuate->assess ppe Don appropriate PPE assess->ppe Minor Spill evacuate_major Evacuate the entire area assess->evacuate_major Major Spill contain Contain the spill with absorbent material ppe->contain absorb Absorb the spill contain->absorb cleanup Clean the area with soap and water absorb->cleanup dispose Dispose of waste in a sealed, labeled container cleanup->dispose end Document the Incident dispose->end alarm Activate fire alarm if flammable hazard exists evacuate_major->alarm emergency Call emergency services (911) and EHS alarm->emergency secure Secure the area and await emergency response emergency->secure secure->end

Caption: Workflow for handling a chemical spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.